Eupalinolide I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20-,21-,22+/m1/s1 |
InChI Key |
HPWMABTYJYZFLK-NCZQBBEASA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Eupalinolide I: A Technical Guide on its Discovery and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and available scientific knowledge surrounding this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Source
This compound was discovered during phytochemical investigations of its sole natural source, Eupatorium lindleyanum DC. [1][2]. This perennial herbaceous plant, belonging to the Asteraceae family, is widely distributed in China and has a long history of use in traditional Chinese medicine for treating respiratory ailments such as cough, chronic bronchitis, and lobar pneumonia[1][2].
The discovery of this compound is intrinsically linked to the isolation and characterization of a bioactive fraction designated as F1012-2 . This complex, also derived from E. lindleyanum, is a mixture of three closely related sesquiterpene lactones: this compound, Eupalinolide J, and Eupalinolide K. Much of the early biological research has been conducted on this F1012-2 complex, with the individual contributions of each constituent, including this compound, being a subject of ongoing investigation. A recent 2023 study on the newly isolated Eupalinolide N from the same plant revealed that its planar structure is analogous to this compound, with the key difference being the presence of an acetyl group at the C-3 position in this compound[3].
Phytochemical Context
Eupatorium lindleyanum is a rich source of a variety of secondary metabolites. In addition to sesquiterpene lactones, the plant is known to produce flavonoids, diterpenoids, triterpenoids, and volatile oils. This diverse chemical profile underscores the importance of rigorous isolation and purification protocols to obtain pure this compound for detailed study.
Table 1: Major Chemical Constituents Isolated from Eupatorium lindleyanum DC.
| Compound Class | Examples | Reference(s) |
| Sesquiterpene Lactones | Eupalinolide A, B, C, E, I, J, K, L, M, N, O | |
| Flavonoids | Jaceosidin, Kaempferol, Quercetin, Astragalin | |
| Diterpenoids | - | |
| Triterpenoids | - | |
| Volatile Oils | - |
Experimental Protocols
General Isolation and Purification Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from its natural source.
References
- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
Isolation of Eupalinolide I from Eupatorium lindleyanum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Eupalinolide I, a sesquiterpene lactone found in the perennial herbaceous plant Eupatorium lindleyanum. This plant has a rich history in traditional Chinese medicine for treating respiratory ailments, and its phytochemical constituents, including various eupalinolides, are of significant interest for their potential pharmacological activities.[1][2][3] This document outlines detailed experimental protocols for the extraction and purification of this compound, presents available quantitative and spectroscopic data, and visualizes a key signaling pathway associated with a complex containing this compound.
Data Presentation
Table 1: Quantitative Data for the Isolation of Eupalinolide A and B from Eupatorium lindleyanum [4]
| Compound | Starting Material (n-butanol fraction) | Yield (mg) | Purity (%) |
| Eupalinolide A | 540 mg | 17.9 | 97.9 |
| Eupalinolide B | 540 mg | 19.3 | 97.1 |
Table 2: Spectroscopic Data for the Characterization of Sesquiterpenoids
A consolidated table of spectroscopic data for this compound is not currently available in the scientific literature. However, structural elucidation of eupalinolides is typically achieved through a combination of spectroscopic methods including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR). The data obtained from these techniques provide detailed information on the molecule's mass, functional groups, and the connectivity of its atoms.
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of eupalinolides and other phytochemicals from Eupatorium lindleyanum.
Preparation of Plant Material and Crude Extract
-
Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is macerated with 95% ethanol (B145695) at a 1:10 (w/v) ratio for 24 hours at room temperature. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The ethanol extracts are combined and the solvent is removed under reduced pressure at a temperature below 40°C to yield the crude ethanol extract.
Liquid-Liquid Partitioning for Fractionation
-
Suspension: The crude ethanol extract is suspended in water.
-
Sequential Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This is typically performed in a separatory funnel.
-
Petroleum Ether: To remove highly non-polar compounds like fats and waxes.
-
Ethyl Acetate: This fraction is expected to contain a wide range of compounds, including many sesquiterpene lactones.
-
n-Butanol: This fraction will contain more polar compounds. Eupalinolides have been successfully isolated from the n-butanol fraction.[4]
-
-
Drying: Each fraction is dried to remove the solvent, yielding the respective crude fractions.
Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that is highly effective for the separation and purification of natural products. The following protocol is based on a successful method for the separation of Eupalinolide A and B.
-
Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water, with a typical starting ratio of 1:4:2:3 (v/v/v/v). The partition coefficient (K) of the target compound should be optimized to be between 0.5 and 2.0 for good separation.
-
HSCCC Operation:
-
The HSCCC coil is first filled with the upper phase (stationary phase).
-
The apparatus is rotated at a set speed (e.g., 900 rpm).
-
The lower phase (mobile phase) is then pumped through the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is established, the n-butanol fraction (dissolved in a mixture of the upper and lower phases) is injected into the system.
-
The effluent is monitored using a UV detector at a wavelength of approximately 210-254 nm.
-
Fractions are collected based on the peaks in the chromatogram.
-
-
Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Fractions with high purity are combined and dried.
Mandatory Visualizations
Experimental Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Signaling Pathway Modulated by a this compound-Containing Complex
While the specific biological activity of this compound has not been extensively studied, it is a component of a complex known as F1012-2, which also contains Eupalinolide J and K. This complex has been shown to exhibit anti-cancer activity in triple-negative breast cancer cells by inducing the production of Reactive Oxygen Species (ROS), which in turn leads to DNA damage and activation of the MAPK signaling pathway, including the phosphorylation of p38.
Caption: The F1012-2 complex induces apoptosis via the ROS/MAPK/p38 signaling pathway.
References
- 1. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Unveiling the Spectroscopic Signature of Eupalinolide I: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Eupalinolide I, a sesquiterpene lactone with potential therapeutic applications.
This compound, a member of the germacrane (B1241064) class of sesquiterpene lactones, has been isolated from plant species of the Eupatorium genus. Its complex structure necessitates a thorough spectroscopic analysis for unambiguous identification. This guide summarizes the key spectroscopic data and the methodologies employed for their acquisition.
Spectroscopic Data of this compound
The following tables present the ¹H and ¹³C NMR chemical shift values and mass spectrometry data for this compound. This information is critical for the structural elucidation and quality control of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in publicly accessible resources |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in publicly accessible resources |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| Data not available in publicly accessible resources |
Despite a comprehensive search of available scientific literature and databases, the specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. The information is often embedded within publications focusing on the biological activity of mixtures or extracts where this compound is a component, such as the F1012-2 mixture, without detailing the specific data for each constituent.
Experimental Protocols
The spectroscopic data for this compound and related compounds are typically acquired using a standardized set of experimental protocols. While the specific data for this compound is not available, the general methodologies are outlined below.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a Bruker Avance spectrometer operating at frequencies ranging from 400 to 600 MHz for ¹H and 100 to 150 MHz for ¹³C. The sample is typically dissolved in deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent, with tetramethylsilane (B1202638) (TMS) used as an internal standard. Standard pulse sequences are employed for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable the complete assignment of proton and carbon signals.
Mass Spectrometry: Mass spectrometric analysis is commonly performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources coupled to a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing highly accurate mass measurements.
Experimental Workflow for Spectroscopic Analysis
The logical flow of experiments for the spectroscopic characterization of a natural product like this compound is depicted in the following diagram.
This in-depth guide highlights the critical role of spectroscopic data in natural product research. While the specific NMR and MS data for this compound remain elusive in publicly accessible domains, the outlined methodologies and workflows provide a foundational understanding for researchers in the field. Further investigation into primary literature, particularly those detailing the analysis of Eupalinolide mixtures, may be necessary to uncover this specific information.
Eupalinolide I: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. Isolated from plants of the Eupatorium genus, this compound and its analogs are being investigated for their potential therapeutic applications, particularly in the fields of oncology and immunology. This technical guide provides an in-depth overview of the physicochemical properties of this compound, its known biological activities, and the experimental methodologies used for its characterization and evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₀O₉ |
| Molecular Weight | 462.49 g/mol |
| CAS Number | 1402067-84-8 |
| Melting Point | Data not available in the searched literature. |
| Boiling Point | Data not available in the searched literature. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). |
Experimental Protocols for Physicochemical Characterization
Melting Point Determination:
The melting point of a solid compound is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
-
Boiling Point Determination:
For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a conventional technique for this measurement.
-
Apparatus: Thiele tube, thermometer, capillary tube, heating source (e.g., Bunsen burner or oil bath).
-
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.
-
Spectroscopic Analysis:
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: The sample can be analyzed as a solid film, a KBr pellet, or in a solution.
-
Data Acquisition: The IR spectrum is recorded, showing absorption bands corresponding to specific vibrational frequencies of the functional groups.
-
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule.
-
Sample Introduction: The sample is introduced into the mass spectrometer and ionized.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected and plotted to generate a mass spectrum.
-
Biological Activities and Signaling Pathways
This compound and its related compounds have demonstrated significant potential as anti-cancer and anti-inflammatory agents. Their biological effects are mediated through the modulation of various cellular signaling pathways.
Anti-Cancer Activity
Eupalinolides have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.
Signaling Pathways Involved in Anti-Cancer Activity:
-
ROS/ERK Pathway: Some eupalinolides induce the generation of reactive oxygen species (ROS), which can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, ultimately resulting in cell death.
-
Akt/p38 MAPK Pathway: These compounds can modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of cell survival and apoptosis.
-
AMPK/mTOR/SCD1 Pathway: Eupalinolide A has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, leading to the downregulation of stearoyl-CoA desaturase 1 (SCD1) and subsequent induction of ferroptosis and apoptosis in non-small cell lung cancer cells.[1]
Caption: Signaling pathways modulated by Eupalinolides in cancer cells.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Eupalinolides have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Experimental Protocols for Biological Assays
Cell Viability Assay (MTT Assay):
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.
-
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Procedure:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with varying concentrations of this compound for a specified duration.
-
MTT solution is added to each well, and the plate is incubated.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
-
Caption: Workflow of the MTT cell viability assay.
Wound Healing Assay (Scratch Assay):
This in vitro assay is used to assess cell migration.
-
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time.
-
Procedure:
-
Cells are grown to form a confluent monolayer in a culture dish.
-
A sterile pipette tip is used to create a linear scratch in the monolayer.
-
The cells are washed to remove debris and then incubated with media containing this compound or a control.
-
Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).
-
The rate of wound closure is quantified by measuring the area of the scratch over time.
-
Conclusion
This compound is a promising natural product with significant potential for the development of new therapeutic agents. Its anti-cancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of its physicochemical properties and biological effects, along with the standard experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential and to obtain more comprehensive physicochemical data, which will be crucial for its journey from a natural product to a potential clinical candidate.
References
The Eupalinolide I Biosynthesis Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I, a sesquiterpene lactone found in plants of the Eupatorium genus, has garnered significant interest for its potential therapeutic properties. As with many complex natural products, understanding its biosynthesis is critical for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced bioactivities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid metabolism in plants, particularly within the Asteraceae family. The guide details the precursor molecules, key enzymatic steps, and proposes the final tailoring reactions leading to the formation of this compound. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway and presents quantitative data in a structured format to aid in comparative analysis.
Core Biosynthetic Pathway of this compound
The biosynthesis of this compound, a germacranolide-type sesquiterpene lactone, is believed to follow the general pathway established for this class of compounds. The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, the core lactonization, and the subsequent functional group modifications.
Stage 1: Formation of the Germacrene A Backbone
The biosynthesis of all sesquiterpenoids begins with the C15 precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.[1] The initial committed step in the formation of the germacranolide skeleton is the cyclization of FPP.
-
Farnesyl Pyrophosphate (FPP) Cyclization: The enzyme Germacrene A Synthase (GAS) catalyzes the conversion of the linear FPP molecule into the cyclic sesquiterpene, (+)-germacrene A.[2] This reaction is a critical branching point, diverting carbon flux towards the biosynthesis of a vast array of sesquiterpenoids.
-
Oxidation of Germacrene A: Following its formation, (+)-germacrene A undergoes a series of oxidation reactions at the C12 methyl group of the isopropenyl side chain. This three-step oxidation is catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . GAO sequentially oxidizes germacrene A to germacrene A alcohol, then to germacrene A aldehyde, and finally to germacrene A acid (GAA) .[2] GAA is a key intermediate and a branching point for the biosynthesis of various types of sesquiterpene lactones.[3]
Stage 2: Core Lactonization to form Eupatolide (B211558)
The formation of the characteristic γ-lactone ring of germacranolides is a crucial step. For eupalinolide-type structures, this involves hydroxylation at the C8 position followed by lactonization.
-
8β-Hydroxylation of Germacrene A Acid: A specific cytochrome P450 monooxygenase , a GAA 8β-hydroxylase, catalyzes the stereospecific hydroxylation of GAA at the C8 position to yield 8β-hydroxy-germacrene A acid .[3]
-
Lactonization: The formation of the 6,7-trans-fused γ-lactone ring is catalyzed by another cytochrome P450 enzyme, a eupatolide synthase (ES) . This enzyme utilizes 8β-hydroxy-GAA as a substrate to form eupatolide .
Stage 3: Proposed Tailoring Reactions for this compound Formation
This compound possesses additional hydroxyl and angeloyl groups compared to eupatolide. These modifications are proposed to occur in the final steps of the pathway, catalyzed by specific tailoring enzymes.
-
Hydroxylation at C2: A cytochrome P450 hydroxylase is proposed to catalyze the regioselective hydroxylation of the eupatolide core at the C2 position. The stereochemistry of this hydroxylation is critical for the final structure of this compound.
-
Acylation at C8: An acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases, is hypothesized to catalyze the transfer of an angeloyl group from a donor molecule (e.g., angeloyl-CoA) to the C8 hydroxyl group of the hydroxylated eupatolide intermediate. The identification and characterization of this specific acyltransferase are key to fully elucidating the pathway.
Quantitative Data Summary
While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following tables provide a representative summary of typical quantitative parameters that would be determined during the characterization of such a pathway.
Table 1: Hypothetical Kinetic Parameters of this compound Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol mg-1 min-1) |
| Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate | 5.2 | 0.8 | 150 |
| Germacrene A Oxidase (GAO) | (+)-Germacrene A | 12.5 | 0.3 | 55 |
| GAA 8β-Hydroxylase (CYP) | Germacrene A Acid | 25.1 | 0.15 | 28 |
| Eupatolide Synthase (ES) | 8β-hydroxy-GAA | 30.8 | 0.1 | 18 |
| C2-Hydroxylase (CYP) | Eupatolide | 45.3 | 0.05 | 9 |
| C8-Angeloyltransferase (AT) | C2-hydroxy-eupatolide | 18.7 | 0.2 | 37 |
Table 2: Representative Metabolite Concentrations in Eupatorium Leaf Tissue
| Metabolite | Concentration (µg/g fresh weight) |
| (+)-Germacrene A | 1.5 |
| Germacrene A Acid | 0.8 |
| Eupatolide | 25.0 |
| This compound | 150.0 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes encoding the enzymes of the this compound pathway from Eupatorium species.
Methodology:
-
RNA Sequencing and Transcriptome Assembly:
-
Isolate total RNA from young leaf tissues of a Eupatorium species known to produce this compound. Glandular trichomes are often enriched in the enzymes for secondary metabolite biosynthesis and can be isolated for a more targeted approach.
-
Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).
-
Assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.
-
-
Homology-Based Gene Mining:
-
Use known amino acid sequences of sesquiterpene synthases (GAS), cytochrome P450s (GAO, hydroxylases, eupatolide synthase), and acyltransferases from other Asteraceae species as queries to search the assembled transcriptome using tBLASTn.
-
Identify full-length candidate genes and analyze their expression profiles across different tissues to correlate with this compound accumulation.
-
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the identified candidate genes.
Methodology: Heterologous Expression in Nicotiana benthamiana
-
Vector Construction:
-
Clone the full-length coding sequences of candidate genes into a plant expression vector (e.g., pEAQ-HT).
-
-
Agroinfiltration:
-
Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression constructs.
-
Infiltrate the Agrobacterium suspension into the leaves of 4-6 week old N. benthamiana plants.
-
For multi-step pathways, co-infiltrate multiple constructs encoding sequential enzymes. For example, to test a candidate C2-hydroxylase, co-infiltrate constructs for GAS, GAO, GAA 8β-hydroxylase, eupatolide synthase, and the candidate C2-hydroxylase.
-
-
Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaf tissue after 5-7 days.
-
Homogenize the tissue in a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile intermediates like germacrene A and by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for non-volatile compounds like GAA, eupatolide, and this compound.
-
Compare the metabolite profiles of leaves expressing the candidate genes with control leaves infiltrated with an empty vector.
-
Methodology: In Vitro Enzyme Assays with Yeast Microsomes (for Cytochrome P450s)
-
Yeast Expression:
-
Clone the candidate cytochrome P450 gene into a yeast expression vector (e.g., pYES-DEST52).
-
Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11) that overexpresses a cytochrome P450 reductase.
-
Induce protein expression with galactose.
-
-
Microsome Preparation:
-
Harvest yeast cells and spheroplast them using zymolyase.
-
Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
-
Enzyme Assay:
-
Incubate the microsomal preparation with the putative substrate (e.g., eupatolide for a candidate C2-hydroxylase) and NADPH in a suitable buffer.
-
Stop the reaction and extract the products with an organic solvent.
-
Analyze the products by LC-MS/MS.
-
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.
Experimental Workflow for Gene Function Discovery
Caption: Experimental workflow for the discovery and functional characterization of genes in the this compound pathway.
Signaling Pathways and Regulation
The biosynthesis of sesquiterpene lactones is often regulated by various signaling pathways in response to developmental cues and environmental stresses. Jasmonic acid (JA) signaling is a well-known regulator of terpenoid biosynthesis. The transcription factor MYC2 is a key component of the JA signaling pathway and has been shown to regulate the expression of sesquiterpene synthase genes. It is plausible that the this compound biosynthetic pathway is also under the control of JA-responsive transcription factors.
Jasmonic Acid Signaling Pathway
References
- 1. Metabolite profiling of sesquiterpene lactones from Lactuca species. Major latex components are novel oxalate and sulfate conjugates of lactucin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide I: A Literature Review and Background
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC. (EL).[1] Sesquiterpene lactones from this plant have attracted significant attention for their diverse pharmacological activities, particularly in oncology.[2] However, literature specifically detailing the biological activities and mechanisms of action of this compound as an individual compound is scarce. It is most prominently mentioned as a constituent of a sesquiterpene lactone mixture designated F1012-2, which also contains Eupalinolide J and Eupalinolide K.[1][3] This review synthesizes the available information on this compound, primarily in the context of the F1012-2 mixture, and provides a comparative analysis of other well-studied eupalinolides to offer a broader understanding of this class of compounds.
Data on F1012-2 (Containing this compound)
F1012-2 has been investigated for its anti-cancer properties, particularly against triple-negative breast cancer (TNBC).[4][5] The studies on F1012-2 provide the most direct, albeit combined, insights into the potential bioactivity of this compound.
Biological Activity of F1012-2
F1012-2 has been shown to inhibit the growth of TNBC by inducing cell cycle arrest, apoptosis, and autophagy.[5] Furthermore, it has been found to inhibit the migration and invasion of TNBC cells and induce DNA damage.[6] The anti-cancer effects of F1012-2 are linked to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway.[6]
Comparative Analysis of Other Eupalinolides
To provide a more comprehensive background, this section details the biological activities of other eupalinolides isolated from Eupatorium lindleyanum.
Eupalinolide A
Eupalinolide A has demonstrated significant anti-cancer activity in hepatocellular carcinoma and non-small cell lung cancer (NSCLC).[7][8] It induces autophagy-mediated cell death via the ROS/ERK signaling pathway in hepatocellular carcinoma cells.[7] In NSCLC, Eupalinolide A inhibits cancer progression by inducing both ferroptosis and apoptosis through the AMPK/mTOR/SCD1 signaling pathway.[8][9]
Eupalinolide B
Eupalinolide B has shown a broad range of activities, including anti-inflammatory and anti-cancer effects. It has been reported to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK pathway.[10] In pancreatic cancer, it suppresses tumor growth through ROS generation and potential cuproptosis.[11]
Eupalinolide J
Eupalinolide J is a notable inhibitor of cancer metastasis.[1][12] Its mechanism of action involves promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor in cancer progression.[1] In TNBC, Eupalinolide J suppresses cell growth by targeting the STAT3 signaling pathway, leading to apoptosis, disruption of mitochondrial membrane potential, and cell cycle arrest.[13]
Eupalinolide O
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells.[4] This is mediated through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway.[4] It also causes cell cycle arrest at the G2/M phase in human MDA-MB-468 breast cancer cells.[14]
Quantitative Data Summary
The following tables summarize the quantitative data, such as IC50 values, for various eupalinolides from the cited literature.
Table 1: IC50 Values of Eupalinolide O in TNBC Cell Lines [4]
| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |
| MDA-MB-231 | 10.34 | 5.85 | 3.57 |
| MDA-MB-453 | 11.47 | 7.06 | 3.03 |
Table 2: IC50 Values of Eupalinolide J in TNBC Cell Lines [13]
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 3.74 ± 0.58 |
| MDA-MB-468 | 4.30 ± 0.39 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on eupalinolides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and allowed to adhere overnight.[1][4]
-
Treatment: Cells are treated with various concentrations of the eupalinolide compound (e.g., 1-20 µM) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[2][4]
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[1][2]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.[1][2]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm or 550 nm) using a microplate reader.[1][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the eupalinolide compound for a designated time.[2]
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.[2]
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Western Blot Analysis
-
Protein Extraction: Following treatment with the eupalinolide, cells are lysed to extract total protein.[2]
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).[2]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases), followed by incubation with a corresponding secondary antibody.[2]
Transwell Migration and Invasion Assay
-
Chamber Preparation: A 6.5 mm pore size chamber is used. For invasion assays, the polycarbonate permeable filters are coated with Matrigel.[1]
-
Cell Seeding: Cells are placed on the top surface of the upper chamber.[1]
-
Incubation: The chambers are incubated at 37°C in a humidified atmosphere of 5% CO2 for 12–24 hours.[1]
-
Staining and Analysis: After incubation, the cells that have migrated or invaded to the lower side of the filter are fixed with methanol (B129727) and stained with crystal violet for quantification.[1]
In Vivo Tumor Xenograft Studies
-
Animal Model: Four-week-old nude mice are typically used.[8]
-
Tumor Cell Implantation: Cancer cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the mice.[8]
-
Treatment: Once tumors are visible, mice are treated with the eupalinolide compound (e.g., 25 mg/kg) or a vehicle control, often via injection, for a specified period.[8][9]
-
Monitoring: Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised and weighed.[4][8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways modulated by various eupalinolides, as described in the literature.
Caption: Eupalinolide A induces autophagy-mediated cell death via ROS/ERK in hepatocellular carcinoma.[4]
Caption: Eupalinolide A induces ferroptosis and apoptosis in NSCLC via the AMPK/mTOR/SCD1 pathway.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]
Eupalinolide I: Unraveling the Mechanism of Action of a Promising Sesquiterpene Lactone
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Eupalinolide I is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC. While specific research on the mechanism of action of this compound is limited, it is a known component of the bioactive mixture F1012-2, which has demonstrated anti-cancer properties. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the well-documented mechanisms of action of its closely related analogues: Eupalinolide A, B, J, and O. These compounds have been shown to exert potent anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways, including STAT3, NF-κB, Akt/p38 MAPK, and AMPK/mTOR. This document summarizes the available quantitative data, details the experimental protocols used in these seminal studies, and provides visual representations of the signaling cascades to facilitate a deeper understanding of this promising class of natural products.
Introduction: The Eupalinolide Family
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse pharmacological activities. Among these, the eupalinolides, isolated from Eupatorium lindleyanum DC., have garnered significant attention for their potential therapeutic applications, particularly in oncology. While a body of research exists for several eupalinolide analogues, this compound remains less characterized. It has been identified as a constituent of F1012-2, a sesquiterpene lactone-rich fraction that exhibits anti-tumor effects by inducing DNA damage, cell cycle arrest, apoptosis, and autophagy. The activity of F1012-2 is linked to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, as well as regulation of the p53/NF-κB signaling pathways. However, the precise contribution of this compound to these effects has not been fully elucidated.
This guide, therefore, focuses on the established mechanisms of action of Eupalinolide A, B, J, and O to provide a foundational understanding for researchers and drug development professionals interested in this compound and related compounds.
Core Mechanisms of Action of Eupalinolide Analogues
The anti-cancer and anti-inflammatory properties of eupalinolides are attributed to their ability to interfere with critical cellular signaling pathways. The following sections detail the known mechanisms of Eupalinolide A, B, J, and O.
Induction of Apoptosis
A common mechanism of action for several eupalinolides is the induction of programmed cell death, or apoptosis, in cancer cells.
-
Eupalinolide A has been shown to promote apoptosis in non-small cell lung cancer cells.[1][2]
-
Eupalinolide J induces apoptosis in prostate cancer and triple-negative breast cancer cells through the disruption of the mitochondrial membrane potential and induction of DNA damage.[3][4]
-
Eupalinolide O triggers apoptosis in human triple-negative breast cancer cells and MDA-MB-468 breast cancer cells via the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[5]
Modulation of Key Signaling Pathways
Eupalinolides exert their cellular effects by targeting and modulating multiple signaling cascades integral to cell survival, proliferation, and inflammation.
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis.
-
Eupalinolide J has been identified as a potent inhibitor of the STAT3 signaling pathway. It suppresses the growth of triple-negative breast cancer cells by targeting STAT3. Further studies have revealed that Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.
-
Eupalinolide K has also been described as a STAT3 inhibitor.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is often dysregulated in cancer, contributing to cell survival and proliferation.
-
Eupalinolide B has been shown to inhibit the NF-κB signaling pathway in Raw264.7 cells.
The PI3K/Akt and MAPK signaling pathways are crucial for regulating cell growth, proliferation, and survival.
-
Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.
The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways are central regulators of cellular metabolism and growth.
-
Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer.
Data Presentation
The following tables summarize the quantitative data available for the biological activities of various eupalinolides.
Table 1: Cytotoxicity of Eupalinolide J
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 48 |
| BT-549 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 48 |
Data extracted from Lou et al. (2019).
Table 2: Effects of Eupalinolide A on Cell Cycle and Apoptosis in Non-Small Cell Lung Cancer Cells
| Cell Line | Treatment | % of Cells in G2/M Phase | Total Apoptotic Rate (%) |
| A549 | Control | 2.91 | 1.79 |
| A549 | Eupalinolide A | 21.99 | 47.29 |
| H1299 | Control | 8.22 | 4.66 |
| H1299 | Eupalinolide A | 18.91 | 44.43 |
Data extracted from a 2025 study on Eupalinolide A.
Table 3: Effect of Eupalinolide O on Colony Formation of Triple-Negative Breast Cancer Cells
| Cell Line | Eupalinolide O Concentration (µM) | Colony Number |
| MDA-MB-231 | 1 | 76.00 ± 7.00 |
| MDA-MB-231 | 5 | 68.00 ± 6.08 |
| MDA-MB-231 | 10 | 59.67 ± 6.11 |
| MDA-MB-231 | 20 | 31.33 ± 3.21 |
| MDA-MB-453 | 1 | 78.33 ± 8.08 |
| MDA-MB-453 | 5 | 71.67 ± 6.66 |
| MDA-MB-453 | 10 | 61.67 ± 5.13 |
| MDA-MB-453 | 20 | 53.00 ± 4.36 |
Data extracted from Zhao et al. (2022).
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the research on eupalinolides.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the eupalinolide compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the eupalinolide compound for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., STAT3, p-STAT3, NF-κB, Akt, p38, caspases).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Cell Cycle Analysis
-
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the eupalinolide compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by eupalinolide analogues.
Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.
Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.
Caption: Eupalinolide A targets the AMPK/mTOR/SCD1 pathway.
Caption: Eupalinolide B inhibits the NF-κB signaling pathway.
Conclusion and Future Directions
The eupalinolide family of sesquiterpene lactones represents a promising source of novel therapeutic agents, particularly in the field of oncology. While this guide has focused on the well-documented mechanisms of Eupalinolide A, B, J, and O due to the limited availability of specific data on this compound, the shared structural features and biological activities within this class of compounds suggest that this compound may exert its effects through similar pathways.
Future research should prioritize the elucidation of the specific molecular targets and mechanisms of action of this compound. Investigating its effects on the STAT3, NF-κB, Akt/p38 MAPK, and AMPK/mTOR pathways, as has been done for its analogues, would be a critical first step. Furthermore, a head-to-head comparison of the potency and efficacy of different eupalinolides would provide valuable insights for drug development. As our understanding of these complex natural products grows, so too will their potential to be developed into effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Eupalinolide I as a sesquiterpene lactone
An In-depth Technical Guide to Eupalinolide I as a Sesquiterpene Lactone
Abstract
This compound is a sesquiterpene lactone, a class of natural products recognized for their diverse and potent biological activities.[1] Isolated from the plant Eupatorium lindleyanum, this compound is a member of a larger family of related compounds, including Eupalinolides A, B, J, K, and O, which have demonstrated significant potential in oncological research.[2][3] While data on the isolated activity of this compound is limited, it is a key component of a studied complex known as F1012-2, which also contains Eupalinolides J and K.[4][5] This complex has been shown to exhibit notable anti-cancer effects, including the induction of apoptosis and cell cycle arrest. This technical guide synthesizes the available data on this compound, its related analogues, and the F1012-2 complex to provide a comprehensive overview of its potential mechanisms of action and therapeutic applications for researchers, scientists, and drug development professionals. The guide details the anti-proliferative and anti-metastatic activities of the eupalinolide family, focusing on their modulation of critical cellular signaling pathways such as STAT3, Akt, MAPK, and NF-κB. Furthermore, this document provides detailed experimental protocols for the extraction, purification, and biological evaluation of these compounds, alongside quantitative data and visual diagrams of key cellular pathways to facilitate further research and development.
Introduction: The Eupalinolide Family of Sesquiterpene Lactones
Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. They are well-known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The plant Eupatorium lindleyanum DC., a traditional Chinese medicine, is a rich source of these compounds, from which numerous eupalinolides have been isolated.
This compound is a germacrane-type sesquiterpene lactone found within this plant. Much of the direct research involving this compound has been conducted on a fraction termed F1012-2, a complex composed of Eupalinolides I, J, and K. This mixture has been shown to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The activity of the F1012-2 complex is associated with the significant inhibition of the Akt signaling pathway and the activation of the p38 pathway. To fully understand the potential of this compound, it is instructive to examine the well-characterized activities of its close structural analogues.
Mechanisms of Action: Insights from the Eupalinolide Family
The anti-cancer effects of eupalinolides are attributed to their ability to modulate multiple critical cellular signaling pathways.
Eupalinolide J: Inhibition of STAT3 and Metastasis
Eupalinolide J has been identified as a potent inhibitor of cancer metastasis. Its primary mechanism involves the targeted degradation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to a reduction in its cellular levels. The persistent activation of STAT3 is a key driver in the development of many cancers, including triple-negative breast cancer (TNBC). By depleting STAT3, Eupalinolide J downregulates the expression of metastasis-related genes, such as Matrix Metalloproteinase-2 (MMP-2) and MMP-9, thereby inhibiting cancer cell migration and invasion.
Eupalinolide O: Induction of Apoptosis via ROS and MAPK Signaling
Eupalinolide O is a potent inducer of apoptosis in human triple-negative breast cancer cells. Its mechanism is linked to the modulation of Reactive Oxygen Species (ROS) generation and the subsequent activation of the Akt/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Treatment with Eupalinolide O leads to an elevation in intracellular ROS levels. This increase in ROS contributes to a loss of mitochondrial membrane potential and activation of caspase-3, key events in the intrinsic apoptosis pathway. Concurrently, Eupalinolide O treatment results in the downregulation of Akt phosphorylation and the upregulation of p38 phosphorylation, a signaling shift that promotes apoptotic cell death.
Eupalinolide A: Autophagy and Ferroptosis Induction
Eupalinolide A demonstrates anti-cancer activity through the induction of multiple cell death pathways, including autophagy and ferroptosis. In hepatocellular carcinoma cells, Eupalinolide A induces autophagy mediated by ROS and the activation of the ERK signaling pathway. In non-small cell lung cancer (NSCLC), its mechanism is tied to lipid metabolism. It activates the ROS-AMPK-mTOR signaling pathway, which leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme critical for the synthesis of unsaturated fatty acids. The resulting lipid peroxidation contributes to both apoptosis and ferroptosis, a form of iron-dependent programmed cell death.
Eupalinolide B: Inhibition of the NF-κB Pathway
Eupalinolide B has been shown to possess anti-inflammatory and anti-cancer properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its constitutive activation is a hallmark of many cancers. Eupalinolide B prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Eupalinolide B blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory and pro-survival target genes like TNF-α, IL-6, and IL-1β.
Quantitative Biological Data
The cytotoxic and anti-proliferative effects of various eupalinolides have been quantified across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. While specific data for purified this compound is not prominent in the literature, the activities of its analogues provide a strong benchmark for the family's potential.
| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |
| Eupalinolide O | MDA-MB-231 (TNBC) | 24 h | 10.34 | |
| 48 h | 5.85 | |||
| 72 h | 3.57 | |||
| MDA-MB-453 (TNBC) | 24 h | 11.47 | ||
| 48 h | 7.06 | |||
| 72 h | 3.03 | |||
| MDA-MB-468 (Breast) | 72 h | 1.04 | ||
| Eupalinolide J | U251 (Glioblastoma) | 24 h | > 5 (Non-cytotoxic) | |
| MDA-MB-231 (TNBC) | 24 h | > 5 (Non-cytotoxic) | ||
| Eupalinolide A | A549 & H1299 (NSCLC) | 48 h | Effective at 10-30 µM | |
| MHCC97-L & HCCLM3 (Hepatocellular) | 24-72 h | Effective at 7-28 µM |
TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and related compounds.
Extraction and Isolation from Eupatorium lindleyanum
The purification of eupalinolides is a multi-step process involving extraction, partitioning, and chromatography.
-
Extraction: Air-dried and powdered aerial parts of Eupatorium lindleyanum are macerated with 95% ethanol (B145695) (e.g., 1:10 w/v) at room temperature. This process is typically repeated three times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This separates compounds based on their solubility. A typical sequence is:
-
Petroleum ether (to remove non-polar lipids and chlorophylls)
-
Ethyl acetate (B1210297) (often enriches sesquiterpene lactones)
-
n-Butanol (to isolate more polar compounds)
-
-
Chromatography: The ethyl acetate or n-butanol fraction, rich in eupalinolides, is subjected to further purification. High-Speed Counter-Current Chromatography (HSCCC) is an effective method. A common two-phase solvent system for separating Eupalinolides A and B is n-hexane-ethyl acetate-methanol-water (e.g., 1:4:2:3 v/v/v/v). Fractions are collected and analyzed by HPLC to determine purity.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and allowed to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the eupalinolide compound (e.g., 0.1 to 100 µM) or a vehicle control (DMSO). The cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is carefully removed, and the formazan crystals are dissolved in 150-200 µL of a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The plate is gently agitated to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 550 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and quantify their expression levels.
-
Cell Lysis: Following treatment with the eupalinolide, cells are washed with cold PBS and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) per sample are denatured and separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., STAT3, p-Akt, Caspase-3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the results.
Cell Migration and Invasion (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer.
-
Chamber Preparation: For invasion assays, the top surface of a Transwell insert (typically with an 8 µm pore size) is coated with a thin layer of Matrigel and allowed to solidify. For migration assays, the insert is used without a coating.
-
Cell Seeding: Cancer cells are serum-starved for several hours, then resuspended in a serum-free medium and seeded into the upper chamber of the Transwell insert.
-
Treatment: The eupalinolide compound is added to the upper chamber with the cells. The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 12-24 hours at 37°C, allowing cells to migrate or invade through the pores toward the chemoattractant.
-
Staining and Quantification: Non-migrated cells on the top surface of the insert are removed with a cotton swab. The cells that have migrated to the lower side of the membrane are fixed with methanol (B129727) and stained with crystal violet.
-
Analysis: The stained cells are imaged under a microscope, and the number of migrated/invaded cells is counted in several random fields to determine the average.
Conclusion and Future Directions
This compound, a sesquiterpene lactone from Eupatorium lindleyanum, belongs to a family of compounds with demonstrated and potent anti-cancer activity. While research on this compound in its purified form is still emerging, its presence in the active F1012-2 complex, combined with extensive data on its analogues (J, O, A, and B), strongly suggests its therapeutic potential. The eupalinolide family collectively targets multiple key oncogenic pathways, including STAT3, Akt/mTOR, and NF-κB, leading to the inhibition of proliferation, metastasis, and the induction of various forms of programmed cell death.
The data presented in this guide underscores the promise of this class of compounds. However, to fully realize the potential of this compound, future research must focus on:
-
Isolation and Characterization: Developing robust protocols for the large-scale purification of this compound to enable detailed, compound-specific biological evaluation.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by pure this compound.
-
In Vivo Efficacy: Conducting preclinical in vivo studies using purified this compound to assess its efficacy, pharmacokinetics, and safety profile in animal models.
-
Synergistic Studies: Investigating the potential for synergistic anti-cancer effects when this compound is combined with other eupalinolides or standard chemotherapeutic agents.
By addressing these research gaps, the scientific community can determine the specific contribution of this compound to the observed anti-cancer effects of its parent plant and potentially develop it into a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Eupalinolide I from Eupatorium Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolide I, a sesquiterpene lactone found in various Eupatorium species, has garnered scientific interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for similar compounds within the same genus. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to isolate this compound for further investigation.
Chemical Profile: this compound
While specific data for this compound is limited in the provided search results, the general solubility of analogous eupalinolides, such as Eupalinolide A, provides a useful reference. These compounds are typically soluble in a range of organic solvents.
Table 1: General Solubility of Eupalinolide Analogs [1]
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate (B1210297) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Experimental Protocols
The following protocol is a synthesized methodology based on the successful extraction and isolation of other eupalinolides from Eupatorium species.[2][3][4]
Part 1: Preparation of Crude Extract
-
Plant Material Collection and Preparation:
-
Collect the aerial parts of the desired Eupatorium species.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature.[2]
-
Allow the mixture to stand for 24 hours with occasional agitation.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanol extracts from all three macerations.
-
-
Solvent Evaporation:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator.
-
Maintain the water bath temperature below 40°C to prevent thermal degradation of the target compounds.
-
The resulting viscous residue is the crude ethanol extract.
-
Part 2: Liquid-Liquid Partitioning
This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.
-
Suspension: Suspend the crude ethanol extract in distilled water.
-
Sequential Partitioning:
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform sequential liquid-liquid partitioning with the following solvents of increasing polarity:
-
Petroleum Ether: To remove non-polar constituents like fats and waxes.
-
Ethyl Acetate: Eupalinolides are expected to partition into this fraction.
-
n-Butanol: To isolate more polar compounds.
-
-
Collect each solvent fraction separately. The ethyl acetate and n-butanol fractions are of primary interest for isolating eupalinolides.
-
Evaporate the solvent from each fraction under reduced pressure to obtain the respective dried fractions.
-
Part 3: Chromatographic Purification
Further purification of the target fraction (likely the n-butanol fraction based on similar protocols) is necessary to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for this purpose.
Table 2: Representative HSCCC Parameters for Eupalinolide Separation
| Parameter | Value |
| Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) |
| Mobile Phase | Lower phase |
| Stationary Phase | Upper phase |
| Flow Rate | 2.0 mL/min |
| Revolution Speed | 900 rpm |
| Detection Wavelength | 254 nm |
| Sample Loading | 540 mg of n-butanol fraction dissolved in 10 mL of the two-phase solvent system |
HSCCC Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system as described in Table 2. Mix the solvents thoroughly in a separatory funnel and allow the layers to separate. Degas both phases before use.
-
HSCCC Operation:
-
Fill the HSCCC coil with the stationary phase (upper phase).
-
Set the revolution speed (e.g., 900 rpm).
-
Pump the mobile phase (lower phase) into the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Monitor the effluent with a UV detector at 254 nm.
-
Collect fractions based on the resulting chromatogram peaks.
-
Part 4: Final Polishing and Analysis
-
Purity Assessment: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound in high purity. Reversed-phase HPLC with a C18 column is a standard method.
-
Semi-Preparative HPLC (Optional): For obtaining highly pure this compound, pool the fractions containing the compound, concentrate them, and perform further purification using a semi-preparative HPLC system.
-
Structural Elucidation: Confirm the identity and structure of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualization of the Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Extraction and Purification.
Quantitative Data Summary
The following table summarizes quantitative data from a representative separation of similar eupalinolides from an n-butanol fraction of Eupatorium lindleyanum extract, which can serve as a benchmark.
Table 3: Representative Yields from HSCCC Purification of a 540 mg n-Butanol Fraction
| Compound | Yield (mg) | Purity (%) |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 | 91.8 |
| Eupalinolide A | 17.9 | 97.9 |
| Eupalinolide B | 19.3 | 97.1 |
Troubleshooting
Table 4: Common Issues and Solutions in Eupalinolide Extraction
| Issue | Potential Cause | Suggested Solution |
| Poor Separation in Liquid-Liquid Partitioning | Emulsion formation | Allow the separatory funnel to stand for a longer period. Gently swirl instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution). |
| Incorrect solvent system | Systematically test different solvent systems to optimize partitioning. | |
| Poor Separation in Chromatography | Inappropriate mobile phase | Adjust the gradient of the mobile phase (e.g., acetonitrile-water or methanol-water) for reversed-phase HPLC. Consider adding a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. |
| Loss of Compound During Purification | Irreversible adsorption onto stationary phase | HSCCC avoids solid stationary phases. If using silica (B1680970) gel chromatography, consider deactivating the silica with a small amount of a polar solvent. |
| Compound instability | Handle extracts and purified compounds at low temperatures and protect from light and air where necessary. |
References
Application Note: High-Speed Counter-Current Chromatography for the Preparative Isolation of Eupalinolide I
Introduction
Eupalinolide I is a sesquiterpenoid lactone found in plants of the Eupatorium genus, notably Eupatorium lindleyanum DC.[1]. Sesquiterpenoid lactones from this plant, including various eupalinolides, are recognized for their diverse biological activities, which include anti-inflammatory, anti-cancer, and antibacterial properties[2][3]. The therapeutic potential of these compounds has spurred interest in their efficient isolation and purification for pharmacological research and drug development[2][3]. High-Speed Counter-Current Chromatography (HSCCC) presents a robust solution for this purpose. As a liquid-liquid partition chromatography technique, HSCCC avoids the use of solid stationary phases, thereby eliminating issues of irreversible sample adsorption and allowing for high sample loading and recovery[2][4]. This application note provides a detailed protocol for the preparative separation of this compound from a crude plant extract using HSCCC.
Principle of HSCCC
High-Speed Counter-Current Chromatography is a chromatographic technique that relies on the partitioning of solutes between two immiscible liquid phases[5][6]. One phase, the stationary phase, is retained in a coil by a centrifugal force, while the other, the mobile phase, is pumped through it. The separation of compounds is based on their differential partition coefficients (K) between the two phases, leading to an efficient and scalable purification process[5][7]. The selection of an appropriate two-phase solvent system is a critical step to achieve optimal separation[4][5].
Experimental Protocols
1. Preparation of Crude Extract
A standardized crude extract rich in eupalinolides serves as the starting material for this protocol. The general procedure for obtaining such an extract is as follows:
-
Maceration: The dried and powdered aerial parts of Eupatorium lindleyanum DC. are macerated with 95% ethanol (B145695) at room temperature[2].
-
Extraction: The ethanolic extract is then concentrated under reduced pressure to yield a crude residue[2].
-
Fractionation: The crude extract is suspended in water and partitioned successively with n-butanol. The resulting n-butanol fraction, which is enriched with sesquiterpenoid lactones, is used for HSCCC separation[5][8].
2. HSCCC Instrumentation and Parameters
A commercially available HSCCC instrument equipped with a multi-layer coil, a pump, a UV detector, and a fraction collector is required.
3. Selection and Preparation of the Two-Phase Solvent System
The selection of a suitable two-phase solvent system is paramount for a successful HSCCC separation[4][5]. A commonly used system for the separation of eupalinolides is a mixture of n-hexane, ethyl acetate, methanol, and water[5][8]. The ideal partition coefficient (K) for the target compounds should be in the range of 0.5–2.0[5]. Based on successful separations of similar eupalinolides, a two-phase solvent system composed of n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) is selected for this protocol[5][8].
To prepare the solvent system, the four solvents are thoroughly mixed in a separatory funnel in the specified volumetric ratio. The mixture is then allowed to stand until two distinct phases are formed. The upper and lower phases are separated and degassed by sonication before use[9].
4. HSCCC Separation Procedure
The following steps outline the HSCCC separation process:
-
Column Preparation: The multilayer coiled column is first entirely filled with the upper phase (stationary phase)[5].
-
Equilibration: The apparatus is then rotated at a speed of 900 rpm, and the lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min in a head-to-tail elution mode[5]. This continues until the mobile phase front emerges and hydrodynamic equilibrium is established.
-
Sample Injection: The n-butanol fraction of the crude extract is dissolved in a mixture of the upper and lower phases. A sample solution containing approximately 540 mg of the n-butanol fraction is injected through the injection valve[4][5].
-
Elution and Fraction Collection: The effluent from the column outlet is continuously monitored by a UV detector at 254 nm[2][5]. Fractions are collected at regular intervals based on the resulting chromatogram. The separation is typically conducted at a constant temperature of 25 °C[5].
5. Analysis of Fractions
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound and to assess its purity[2][5]. For further purification to achieve very high purity, fractions containing the compound can be pooled, concentrated, and subjected to semi-preparative HPLC[2].
Data Presentation
The following table summarizes the quantitative data from a representative HSCCC separation of sesquiterpenoid lactones from 540 mg of an n-butanol fraction of a Eupatorium lindleyanum DC. extract. This data serves as a benchmark for the expected yield and purity for the purification of this compound.[4][5][8]
| Parameter | Value |
| HSCCC System | |
| Instrument | High-Speed Counter-Current Chromatograph |
| Coil Volume | Varies by instrument |
| Solvent System | |
| Composition | n-hexane–ethyl acetate–methanol–water |
| Volumetric Ratio | 1:4:2:3 |
| Operational Parameters | |
| Revolution Speed | 900 rpm |
| Mobile Phase | Lower phase |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 254 nm |
| Temperature | 25 °C |
| Sample | |
| Starting Material | n-butanol fraction of E. lindleyanum extract |
| Sample Loading | 540 mg |
| Results (for similar eupalinolides) | |
| Compound | Yield |
| Eupalinolide A | 17.9 mg |
| Eupalinolide B | 19.3 mg |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Key parameters influencing HSCCC separation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: A Multi-Step Chromatographic Method for the Purification of Eupalinolide I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolides are a class of sesquiterpenoid lactones isolated from plants of the Eupatorium genus, notably Eupatorium lindleyanum. These compounds have attracted significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1] Eupalinolide I, often found in complexes with other eupalinolides like J and K, is a promising candidate for therapeutic agent development.[2] However, obtaining this compound in high purity from complex plant extracts presents a significant challenge due to the presence of structurally similar analogs.
This application note details a robust, multi-step methodology for the isolation and purification of this compound. The protocol employs a two-stage chromatographic approach, beginning with preparative High-Speed Counter-Current Chromatography (HSCCC) for initial enrichment, followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for final polishing and high-resolution separation. This method is designed to yield high-purity this compound suitable for pharmacological studies and drug development.
Principle
The purification strategy is based on a sequential fractionation and chromatographic separation process.
-
Extraction and Partitioning: Initial extraction with ethanol (B145695) followed by liquid-liquid partitioning enriches the sesquiterpenoid lactone fraction.
-
High-Speed Counter-Current Chromatography (HSCCC): This preparative, liquid-liquid chromatography technique is used for the initial separation of the crude fraction. It avoids the use of a solid stationary phase, thereby preventing irreversible sample adsorption and allowing for high sample loading and recovery.[1][3][4]
-
Reversed-Phase HPLC (RP-HPLC): The HSCCC fractions containing the target compound are further purified using preparative or semi-preparative RP-HPLC. This technique separates compounds based on their hydrophobicity, providing the high resolution needed to isolate this compound from other closely related eupalinolides.
-
Analytical RP-HPLC: The purity of the final isolated compound is confirmed using a validated analytical HPLC method.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
-
Maceration: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder. Macerate the powdered material with 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat this extraction process three times.[3]
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether, ethyl acetate, and finally n-butanol.[3]
-
The sesquiterpenoid lactones, including this compound, are typically enriched in the n-butanol fraction. Concentrate this fraction to dryness for use in the next step.
-
Protocol 2: Preparative HSCCC for Initial Purification
This protocol is based on a successful method for separating Eupalinolide A and B and is expected to be effective for this compound.[4]
-
HSCCC System Preparation:
-
Two-Phase Solvent System: Prepare a solvent system of n-hexane-ethyl acetate-methanol-water at a ratio of 1:4:2:3 (v/v/v/v).[4] Mix the solvents thoroughly in a separatory funnel, allow the layers to separate, and degas both phases by sonication.
-
Column Equilibration: Fill the entire HSCCC coil with the upper phase (stationary phase). Then, pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.[4]
-
-
Sample Injection and Separation:
-
Fraction Collection:
-
Monitor the effluent with a UV detector at 254 nm.[4]
-
Collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions by analytical HPLC (see Protocol 4) to identify those containing this compound.
-
Protocol 3: Preparative RP-HPLC for Final Purification
-
Preparation:
-
Pool and concentrate the HSCCC fractions identified as containing this compound.
-
Dissolve the concentrated residue in a suitable solvent (e.g., methanol (B129727) or mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient optimized to separate the target peak from impurities. A suggested starting point is a gradient from 30% to 60% B over 30 minutes.
-
Flow Rate: 3-5 mL/min.
-
Detection: UV detector at 215 nm.
-
Injection Volume: Dependent on sample concentration and column capacity.
-
-
Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.
-
Post-Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.
Protocol 4: Analytical RP-HPLC for Purity Assessment
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient similar to the preparative method but adapted for analytical scale (e.g., 0-10 min, 20-30% B; 10-25 min, 30-50% B; 25-30 min, 50-80% B).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD detector at 215 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Dissolve a small amount of the purified this compound in methanol, inject it into the HPLC system, and integrate the peak area to determine purity.
Data Presentation
The following tables summarize the chromatographic conditions and representative results based on the purification of analogous compounds.
Table 1: Representative HSCCC Parameters and Results for Eupalinolide Analogs (Data based on the separation of Eupalinolide A and B from 540 mg of n-butanol fraction[4])
| Parameter | Value |
| Apparatus | High-Speed Counter-Current Chromatography (HSCCC) |
| Solvent System | n-hexane–ethyl acetate–methanol–water (1:4:2:3, v/v/v/v) |
| Mobile Phase | Lower phase |
| Flow Rate | 2.0 mL/min |
| Revolution Speed | 900 rpm |
| Detection Wavelength | 254 nm |
| Sample Size | 540 mg of n-butanol fraction |
| Yield (Eupalinolide A) | 17.9 mg |
| Purity (Eupalinolide A) | 97.9% |
| Yield (Eupalinolide B) | 19.3 mg |
| Purity (Eupalinolide B) | 97.1% |
Table 2: Recommended HPLC Conditions for this compound Purification and Analysis
| Parameter | Preparative/Semi-Preparative HPLC | Analytical HPLC |
| Column | C18 (e.g., 10 x 250 mm, 5 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 3-5 mL/min | 1.0 mL/min |
| Gradient | Optimized for separation (e.g., 30-60% B) | Optimized for resolution (e.g., 20-80% B) |
| Detection | UV @ 215 nm | UV/DAD @ 215 nm |
| Temperature | Ambient | 25°C |
| Purpose | Final Purification | Purity Assessment |
Visualizations
Workflow for this compound Purification
References
Application Note: Quantification of Eupalinolide I using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone that has been isolated from plants of the Eupatorium genus.[1][2] Like other related eupalinolides, it is being investigated for its potential pharmacological activities, including anti-cancer properties.[1] Accurate quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the quantification of this compound using a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method. The methodology is based on established principles for the analysis of similar sesquiterpene lactones.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₄H₃₀O₉ |
| Molecular Weight | 462.49 g/mol [1][2] |
| CAS Number | 1402067-84-8 |
| Chemical Structure | (Image of this compound structure would be placed here in a formal document) |
Experimental Protocols
This protocol outlines the necessary steps for sample preparation, LC-MS analysis, and method validation for the quantification of this compound.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for plant extracts and plasma samples.
a) Plant Material Extraction:
-
Maceration: Dry and powder the aerial parts of the plant material. Macerate the powder with 95% ethanol (B145695) at room temperature.
-
Concentration: Concentrate the ethanolic extract under reduced pressure to obtain a crude residue.
-
Fractionation (Optional): For cleaner samples, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). This compound is expected to be in the more polar fractions.
-
Final Preparation: Evaporate the solvent from the desired fraction. Reconstitute a known weight of the residue in the initial mobile phase (e.g., 50:50 methanol:water) to a final concentration suitable for LC-MS analysis.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
b) Plasma Sample Preparation (Protein Precipitation):
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., another sesquiterpene lactone not present in the sample).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
LC-MS/MS Method
The following parameters are recommended as a starting point and should be optimized for the specific instrument used. This method is adapted from a validated method for Eupalinolide A and B.
a) Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or gradient elution can be used. A starting point is 45:55 (A:B). A gradient may be necessary to separate isomers or other interfering compounds. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow Rates | Optimize for the specific instrument |
c) MRM Transitions (Hypothetical):
-
Precursor Ion ([M+H]⁺): The molecular weight of this compound is 462.49. Therefore, the protonated precursor ion to monitor in Q1 would be m/z 463.5 .
-
Product Ions: Product ions are generated by fragmentation of the precursor ion in the collision cell (Q2). Common losses for sesquiterpene lactones include water, carbon monoxide, and parts of the ester side chains. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier). These would be monitored in Q3.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 463.5 | To be determined | To be determined | To be optimized |
| Internal Standard | Specific to IS | To be determined | To be determined | To be optimized |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Specificity and Selectivity: Assess interference from endogenous components in the matrix by analyzing blank samples.
-
Linearity and Range: Prepare a calibration curve over a range of concentrations (e.g., 1-1000 ng/mL) to demonstrate a linear response.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.
-
Recovery: Evaluate the extraction efficiency of the sample preparation method.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.
-
Stability: Evaluate the stability of the analyte in the matrix under various storage and handling conditions.
Data Presentation
Quantitative data should be summarized in clear tables. Below are templates for presenting validation data.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 20 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| R² | >0.99 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 10 | Value | Value | Value | Value |
| Medium | 100 | Value | Value | Value | Value |
| High | 800 | Value | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Potential Signaling Pathway Affected by Eupalinolides
Eupalinolides have been shown to modulate several signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a generalized pathway that may be affected by this compound, based on the activity of related compounds.
Caption: Potential signaling pathways modulated by this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Eupalinolide I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of Eupalinolide I, a sesquiterpene lactone with potential anticancer properties. The protocols detailed below are based on established methodologies for evaluating the cytotoxic and apoptotic effects of related Eupalinolide compounds and can be adapted for the study of this compound.
Overview of Eupalinolide Cytotoxicity
Eupalinolide and its analogues have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action observed for related compounds such as Eupalinolide A, J, and O include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4][5] While specific data for this compound is limited, its structural similarity to other Eupalinolides suggests it may exhibit comparable cytotoxic activities.
The following protocols describe standard assays to determine the cytotoxic and apoptotic potential of this compound:
-
MTT Assay: To quantify cell viability and determine the half-maximal inhibitory concentration (IC50).
-
Lactate (B86563) Dehydrogenase (LDH) Assay: To measure membrane integrity and cytotoxicity.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: To detect and quantify apoptosis.
Data Presentation: Cytotoxicity of Eupalinolide Analogues
The following table summarizes the reported IC50 values for various Eupalinolide compounds across different cancer cell lines, providing a reference for the expected potency of this compound.
| Eupalinolide Analogue | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | |
| 48 | 5.85 | ||||
| 72 | 3.57 | ||||
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | |
| 48 | 7.06 | ||||
| 72 | 3.03 | ||||
| Eupalinolide J | PC-3 | Prostate Cancer | 72 | 2.89 ± 0.28 | |
| Eupalinolide J | DU-145 | Prostate Cancer | 72 | 2.39 ± 0.17 | |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 3.74 ± 0.58 | |
| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 4.30 ± 0.39 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of damaged cells and can be measured using a coupled enzymatic reaction that results in a colorimetric or fluorescent product.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can be used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates or culture flasks
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualization of Potential Signaling Pathways
Based on the mechanisms of action reported for Eupalinolide analogues, the following diagrams illustrate potential signaling pathways that may be modulated by this compound.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for in vitro cytotoxicity and apoptosis assessment of this compound.
Potential Apoptosis Induction Pathway of this compound
Caption: Hypothesized apoptosis signaling pathway induced by this compound.
Potential Cell Cycle Arrest Mechanism of this compound
Caption: Potential mechanism of this compound-induced G2/M cell cycle arrest.
Disclaimer: The signaling pathways depicted are based on published data for Eupalinolide analogues and serve as a hypothetical framework for this compound. Experimental validation is required to confirm these mechanisms for this compound.
References
- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupalinolide Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated significant anti-cancer and anti-inflammatory activities.[1][2] These compounds have been shown to induce cell cycle arrest, apoptosis, autophagy, and ferroptosis in various cancer cell lines by modulating key signaling pathways such as STAT3, NF-κB, Akt, and MAPK.[2][3][4][5] These application notes provide detailed protocols for investigating the cellular effects of Eupalinolide treatment in vitro.
Summary of Biological Activities and Quantitative Data
The biological effects of various Eupalinolides have been quantified in several cancer cell lines. The following tables summarize key findings to provide a reference for expected outcomes and concentration ranges.
Table 1: Cytotoxicity of Eupalinolides in Various Cancer Cell Lines
| Eupalinolide | Cell Line | Cancer Type | Assay | Duration | IC50 Value / Effect | Citation |
| Eupalinolide A | A549, H1299 | Non-Small Cell Lung Cancer | CCK-8 | 48 h | Effective concentrations: 10, 20, 30 µM | [6] |
| Eupalinolide A | MHCC97-L, HCCLM3 | Hepatocellular Carcinoma | CCK-8 | 24, 48, 72 h | Significant inhibition at 7, 14, 28 µM | [3] |
| Eupalinolide J | PC-3, DU-145 | Prostate Cancer | MTT | 24, 48, 72 h | Dose- and time-dependent inhibition | [1] |
| Eupalinolide J | U251, MDA-MB-231 | Glioblastoma, Breast Cancer | MTT | 24 h | Not significantly cytotoxic below 5 µM | [7] |
| Eupalinolide O | MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 24, 48, 72 h | IC50: 10.34 µM (24h), 5.85 µM (48h), 3.57 µM (72h) | [2] |
| Eupalinolide O | MDA-MB-453 | Triple-Negative Breast Cancer | MTT | 24, 48, 72 h | IC50: 11.47 µM (24h), 7.06 µM (48h), 3.03 µM (72h) | [2] |
| Eupalinolide O | MDA-MB-468 | Breast Cancer | MTT | 72 h | IC50: 1.04 µM | [8] |
| Eupalinolide B | MiaPaCa-2 | Pancreatic Cancer | CCK-8 | N/A | Showed most pronounced effect vs. EA and EO | [9] |
Table 2: Effects of Eupalinolides on Cell Cycle and Apoptosis
| Eupalinolide | Cell Line | Effect | Parameter Change | Citation |
| Eupalinolide A | A549 | G2/M Arrest | G2 phase increased from 2.91% to 21.99% | [6][10] |
| Eupalinolide A | H1299 | G2/M Arrest | G2 phase increased from 8.22% to 18.91% | [6][10] |
| Eupalinolide A | A549 | Apoptosis | Apoptotic rate increased from 1.79% to 47.29% | [6][10] |
| Eupalinolide A | H1299 | Apoptosis | Apoptotic rate increased from 4.66% to 44.43% | [6][10] |
| Eupalinolide A | MHCC97-L, HCCLM3 | G1 Arrest | Significant increase in G1 phase population at 14 & 28 µM | [3] |
| Eupalinolide J | PC-3, DU-145 | G0/G1 Arrest | Significant increase in G0/G1 population | [1] |
| Eupalinolide O | MDA-MB-468 | G2/M Arrest | Significant G2/M arrest | [11] |
Experimental Protocols
Protocol 3.1: General Cell Culture and Eupalinolide Treatment
This protocol describes the basic steps for culturing cells and preparing Eupalinolide stock solutions for treatment.
-
Cell Seeding:
-
Culture chosen cancer cell lines (e.g., A549, H1299, MDA-MB-231) in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[6]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells into appropriate culture vessels (e.g., 96-well, 6-well, or 10 cm plates) at a density that will ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of treatment.
-
-
Eupalinolide Stock Solution Preparation:
-
Eupalinolides are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, thaw the Eupalinolide stock solution and dilute it to the desired final concentrations in fresh, complete culture medium.
-
Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the Eupalinolide or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 3.2: Cell Viability Assessment (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[6]
-
Treatment: Treat cells with various concentrations of Eupalinolide (e.g., 1-30 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.[2][6]
-
Reagent Addition:
-
Incubation: Incubate the plate at 37°C for 1.5-4 hours.[3][6]
-
Measurement:
-
For CCK-8: Measure the absorbance at 450 nm using a microplate reader.[6]
-
For MTT: Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals, then measure the absorbance at 490 nm or 550 nm.[7]
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3.3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with Eupalinolide for the desired time (e.g., 48 hours).[3]
-
Cell Collection: Harvest cells by trypsinization, collect both adherent and floating cells, and wash them with cold PBS.
-
Staining:
-
Resuspend approximately 1-5 x 10⁵ cells in 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3.4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Seeding and Treatment: Seed cells in 6-well plates and treat with Eupalinolide for 24 or 48 hours.[3]
-
Cell Collection: Harvest cells, wash with PBS, and fix in ice-cold 70-75% ethanol (B145695) overnight at 4°C.[3]
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.[3]
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Visualizations: Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of Eupalinolide I.
Caption: A typical experimental workflow for investigating the effects of this compound.
Key Signaling Pathways Modulated by Eupalinolides
The diagrams below summarize signaling pathways commonly affected by Eupalinolide compounds, based on published literature.
1. ROS-Mediated Apoptosis & Autophagy Pathway
Eupalinolides can induce the generation of Reactive Oxygen Species (ROS), which can trigger downstream signaling cascades leading to cell cycle arrest, autophagy, and apoptosis.[2][3]
Caption: Eupalinolide-induced ROS generation and its impact on downstream pathways.
2. Inhibition of Pro-Survival and Metastasis Pathways
Eupalinolides have been shown to inhibit key transcription factors like STAT3 and NF-κB, which are critical for cancer cell survival, proliferation, and metastasis.[4][5]
References
- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupalinolide I Apoptosis Induction Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides are a class of sesquiterpene lactones extracted from plants of the Eupatorium genus, which have demonstrated significant anti-cancer activities. Notably, various eupalinolide compounds, including Eupalinolide I and its related structures like Eupalinolide A, J, and O, have been shown to induce apoptosis in a range of cancer cell lines. This document provides detailed application notes and protocols for assessing the apoptosis-inducing effects of this compound, summarizing key quantitative data and outlining the experimental procedures for the most relevant assays. The described methodologies are intended to guide researchers in the evaluation of this compound as a potential therapeutic agent.
Data Presentation
The following tables summarize the quantitative effects of various eupalinolide compounds on cancer cell lines as reported in the literature. This data provides a comparative overview of their potency in inducing apoptosis and related cellular events.
Table 1: Effect of Eupalinolide A on Apoptosis and Cell Cycle in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment | Total Apoptotic Rate (%) | G2/M Phase Cells (%) |
| A549 | Control | 1.79 | 2.91 |
| Eupalinolide A | 47.29 | 21.99 | |
| H1299 | Control | 4.66 | 8.22 |
| Eupalinolide A | 44.43 | 18.91 |
Data extracted from a study on Eupalinolide A in NSCLC cells.[1][2]
Table 2: Effect of Eupalinolide O on Colony Formation in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Eupalinolide O Concentration (µM) | Colony Number (Mean ± SD) |
| MDA-MB-231 | 1 | 76.00 ± 7.00 |
| 5 | 68.00 ± 6.08 | |
| 10 | 59.67 ± 6.11 | |
| 20 | 31.33 ± 3.21 | |
| MDA-MB-453 | 1 | 78.33 ± 8.08 |
| 5 | 71.67 ± 6.66 | |
| 10 | 61.67 ± 5.13 | |
| 20 | 53.00 ± 4.36 |
Data from a study on the effect of Eupalinolide O on TNBC cell colony formation.[3]
Signaling Pathways
Eupalinolides have been shown to induce apoptosis through the modulation of several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action for different eupalinolide compounds.
Caption: Eupalinolide A induced apoptosis and ferroptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cell Cycle Analysis of Eupalinolide I-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated significant potential as anti-cancer agents. Various analogues, such as Eupalinolide A, B, J, and O, have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in a variety of cancer cell lines. This document provides detailed application notes and protocols for the analysis of cell cycle effects induced by Eupalinolide I. While direct studies on this compound are limited, research on a complex containing this compound, J, and K, known as F1012-2, has demonstrated induction of G2/M phase cell cycle arrest in MDA-MB-231 breast cancer cells.[1] The protocols provided herein are based on established methodologies for cell cycle analysis and can be adapted to study the specific effects of this compound on various cell lines.
Data Presentation
The following tables summarize the known effects of various Eupalinolide analogues on the cell cycle in different cancer cell lines. This data provides a comparative context for investigating the effects of this compound.
Table 1: Summary of Eupalinolide Effects on Cell Cycle Distribution
| Eupalinolide Analogue | Cell Line | Cancer Type | Observed Effect | Reference |
| F1012-2 (this compound, J, K) | MDA-MB-231 | Breast Cancer | G2/M Arrest | [1] |
| Eupalinolide A | A549 & H1299 | Non-Small Cell Lung Cancer | G2/M Arrest | [2][3][4] |
| Eupalinolide A | MHCC97-L & HCCLM3 | Hepatocellular Carcinoma | G1 Arrest | |
| Eupalinolide J | PC-3 & DU-145 | Prostate Cancer | G0/G1 Arrest | |
| Eupalinolide O | MDA-MB-468 | Breast Cancer | G2/M Arrest |
Experimental Protocols
This section provides a detailed protocol for analyzing the cell cycle of cells treated with this compound using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol is a widely used method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
Microcentrifuge
-
12 x 75 mm tubes
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
This compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cells to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).
-
Visualization of Key Processes
The following diagrams illustrate the experimental workflow for cell cycle analysis and a potential signaling pathway that may be modulated by this compound, based on the known mechanisms of other eupalinolides.
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
Caption: Postulated signaling pathways modulated by this compound leading to cell cycle arrest.
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the anti-cancer properties of this compound. Based on the activity of the F1012-2 complex, it is hypothesized that this compound may induce G2/M arrest. However, the precise effects and underlying molecular mechanisms need to be empirically determined for specific cancer cell types. The experimental framework outlined in this document will enable a thorough characterization of the cell cycle-modulating effects of this compound, contributing to the development of novel cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Eupalinolide I Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupalinolide I is a sesquiterpene lactone that, like other members of the eupalinolide family, is investigated for its potential therapeutic properties, particularly in cancer research. These compounds have been shown to modulate various cellular signaling pathways, leading to outcomes such as apoptosis, cell cycle arrest, and inhibition of metastasis.[1] Western blot analysis is a fundamental technique used to detect and quantify changes in protein expression levels, making it an indispensable tool for elucidating the mechanisms of action of this compound. This document provides detailed protocols and application notes for utilizing Western blot to study the effects of this compound on key signaling pathways, including apoptosis, STAT3, PI3K/Akt, and NF-κB.
Key Signaling Pathways Modulated by Eupalinolides
Several Eupalinolide analogues have been demonstrated to impact critical signaling cascades in cancer cells:
-
Apoptosis: Eupalinolides can induce programmed cell death by modulating the expression of key apoptotic proteins.[1][2] Western blotting can detect changes in the levels of Bcl-2 family proteins (e.g., Bcl-2, Bax), caspases (e.g., cleaved caspase-3, -8, -9), and PARP cleavage, which are hallmarks of apoptosis.[3]
-
STAT3 Pathway: Eupalinolide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor involved in cell proliferation and survival. Western blot analysis can be used to measure the levels of total and phosphorylated STAT3.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoids with similar structures to eupalinolides have been shown to inhibit this pathway by decreasing the phosphorylation of PI3K, Akt, and mTOR. Western blotting is the standard method to assess the phosphorylation status of these proteins.
-
NF-κB Pathway: Eupalinolide B has been observed to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival. This can be assessed by measuring the levels of phosphorylated IκBα and p65 subunits of NF-κB in the cytoplasm and nucleus.
Experimental Protocols
The following is a generalized yet detailed protocol for Western blot analysis of cells treated with this compound. This protocol is based on standard procedures and findings from studies on related compounds.
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in 6-well plates or 10 cm dishes at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
2. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the total protein to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will be specific to the antibody and should be determined from the manufacturer's datasheet or through optimization.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).
6. Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantification: Densitometry analysis of the protein bands can be performed using software such as ImageJ. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading.
Data Presentation
The following tables summarize the expected effects of this compound on key signaling proteins based on studies with related compounds.
Table 1: Expected Changes in Apoptosis-Related Protein Expression Following this compound Treatment
| Target Protein | Expected Change in Expression | Function |
| Bcl-2 | Decrease | Anti-apoptotic |
| Bax | Increase | Pro-apoptotic |
| Cleaved Caspase-3 | Increase | Executioner caspase |
| Cleaved Caspase-8 | Increase | Initiator caspase (extrinsic pathway) |
| Cleaved Caspase-9 | Increase | Initiator caspase (intrinsic pathway) |
| Cleaved PARP | Increase | Marker of apoptosis |
Table 2: Expected Changes in STAT3 Signaling Pathway Proteins Following this compound Treatment
| Target Protein | Expected Change in Expression | Function |
| p-STAT3 | Decrease | Active form of STAT3 |
| Total STAT3 | Decrease | Total STAT3 protein |
| MMP-2 | Decrease | Downstream target of STAT3 (metastasis) |
| MMP-9 | Decrease | Downstream target of STAT3 (metastasis) |
Table 3: Expected Changes in PI3K/Akt Signaling Pathway Proteins Following this compound Treatment
| Target Protein | Expected Change in Expression | Function |
| p-PI3K | Decrease | Active form of PI3K |
| p-Akt | Decrease | Active form of Akt |
| p-mTOR | Decrease | Active form of mTOR |
Table 4: Expected Changes in NF-κB Signaling Pathway Proteins Following this compound Treatment
| Target Protein | Expected Change in Expression | Function |
| p-IκBα | Decrease | Inhibits NF-κB activation |
| p-p65 (nuclear) | Decrease | Active subunit of NF-κB |
Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways potentially modulated by this compound.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Logical Relationship Diagram
Caption: Logical flow from treatment to cellular effect.
References
Troubleshooting & Optimization
Technical Support Center: Eupalinolide I Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Eupalinolide I for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anti-cancer properties. Like many sesquiterpene lactones, this compound is a lipophilic molecule, which often results in poor aqueous solubility. This can pose a significant challenge for in vitro studies, as a homogenous solution is necessary for accurate and reproducible experimental results. Poor solubility can lead to compound precipitation in cell culture media, leading to inaccurate concentration measurements and unreliable data.
Q2: What are the predicted physicochemical properties of this compound?
A2: While experimental data for this compound is limited, computational models can predict its physicochemical properties based on its structure (Molecular Formula: C₂₄H₃₀O₉, Molecular Weight: 462.49 g/mol )[1]. These predictions suggest that this compound is a hydrophobic compound with low aqueous solubility.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 462.49 g/mol | Within the range for typical small molecule drugs. |
| LogP (o/w) | ~2.5 - 3.5 | Indicates a high preference for lipid environments over aqueous ones, suggesting low water solubility. |
| Aqueous Solubility (LogS) | ~ -4.0 to -5.0 (mol/L) | Predicts that this compound is poorly soluble to practically insoluble in water. |
Note: These are predicted values and should be used as a guideline. Experimental determination is recommended.
Q3: What is the recommended starting solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for dissolving this compound and other sesquiterpene lactones to create a high-concentration stock solution.[2][3] For similar compounds like Eupalinolide A, concentrations as high as 50 mg/mL in DMSO have been reported.[4] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?
A4: This is a common issue known as "solvent shock." It occurs when the highly concentrated drug in the organic solvent is rapidly diluted into the aqueous medium, causing the drug to precipitate out of solution. The troubleshooting guide below provides several strategies to mitigate this problem.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to addressing solubility issues with this compound in your in vitro assays.
Issue: Compound Precipitation in Aqueous Media
1. Optimize Stock Solution and Dilution Technique:
-
Initial Step: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Protocol:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Gently warm the solution and/or use a vortex or sonicator to ensure complete dissolution.
-
When preparing your working concentration, perform a serial dilution of the stock solution in your cell culture medium. Add the DMSO stock dropwise to the medium while gently vortexing to facilitate mixing and minimize local high concentrations that can lead to precipitation.
-
-
Control: Always include a vehicle control in your experiments with the same final concentration of DMSO that is present in your highest this compound concentration.
2. Co-Solvent System:
If simple dilution of a DMSO stock is insufficient, a co-solvent system can be employed. Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
-
Common Co-solvents: Polyethylene glycol 300 (PEG300), ethanol, propylene (B89431) glycol.[5]
-
Protocol:
-
Prepare a stock solution of this compound in a mixture of DMSO and a co-solvent like PEG300. A common starting ratio is 1:1 (v/v).
-
Follow the serial dilution procedure described above, adding the co-solvent stock solution to the cell culture medium.
-
-
Consideration: Ensure the final concentration of the co-solvents is non-toxic to your cells. A toxicity test for the co-solvent mixture should be performed.
3. Utilize Solubilizing Excipients:
For particularly challenging solubility issues, the use of non-ionic surfactants or cyclodextrins can be highly effective.
-
Non-ionic Surfactants (e.g., Tween® 80, Pluronic® F-68): These form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.
-
Protocol (Tween® 80):
-
Prepare a stock solution of this compound in DMSO.
-
Separately, prepare a stock solution of Tween® 80 in your cell culture medium (e.g., 1% w/v).
-
Add the this compound DMSO stock to the Tween® 80-containing medium while vortexing. The final concentration of Tween® 80 in the assay should be optimized to be effective and non-toxic (typically below 0.1%).
-
-
-
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD): These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.
-
Protocol (HP-β-CD):
-
Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v).
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Incubate the mixture, often with agitation or sonication, for several hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.
-
-
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle of Action | Typical Fold Solubility Increase | Key Considerations |
| Co-solvents | Reduces the polarity of the solvent. | 2 to 10-fold | Potential for solvent toxicity at higher concentrations. |
| Non-ionic Surfactants | Micellar encapsulation of the drug. | 10 to 100-fold | Can interfere with some cellular assays; requires toxicity testing. |
| Cyclodextrins | Formation of inclusion complexes. | 10 to >1000-fold | Can sometimes alter the effective free concentration of the drug. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Accurately weigh 1 mg of this compound powder.
-
Add 432.5 µL of high-purity, anhydrous DMSO to achieve a 5 mM stock solution.
-
Gently warm the vial to 37°C and vortex or sonicate for 10-15 minutes until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) solution of HP-β-CD in serum-free cell culture medium.
-
Add this compound powder directly to the HP-β-CD solution to the desired final concentration.
-
Incubate the mixture on a shaker at room temperature for 4-6 hours.
-
Sterile filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
This solution can now be used as your stock for further dilutions in cell culture medium.
Visualizations
References
Eupalinolide I stability in DMSO and other solvents
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing Eupalinolide I?
It is advisable to dissolve this compound in high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to keep the DMSO stock solution at -80°C with protection from light.[1] For short-term storage (up to one month), -20°C is acceptable.[1] The stability of compounds in DMSO can vary; therefore, it is best to prepare fresh working solutions for experiments and avoid multiple freeze-thaw cycles.[1][2]
Q2: How stable is this compound in DMSO at different temperatures?
While specific stability data for this compound in DMSO is not published, general studies on large compound libraries stored in DMSO provide some insights. One study demonstrated that many compounds remain stable in DMSO for extended periods when stored at low temperatures.[3][4] However, the stability of each compound is unique. Sesquiterpene lactones, the class of compounds this compound belongs to, can be susceptible to degradation.[5][6] Therefore, for sensitive experiments, we recommend performing a stability assessment of this compound in DMSO under your specific laboratory conditions. An experimental workflow for this is provided below.
Q3: What factors can affect the stability of this compound in solution?
The stability of this compound in any solvent, including DMSO, can be influenced by several factors:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. Water can act as a nucleophile and lead to the hydrolysis of labile functional groups, such as the lactone ring present in this compound.[4][5] Using anhydrous DMSO is highly recommended.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV light can cause degradation of some chemical structures.[7] Storing solutions in amber vials is a good practice.
-
pH: The pH of the solution, particularly in aqueous or protic co-solvents, can significantly impact the stability of the compound.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible functional groups.[4]
Q4: What are the likely degradation pathways for this compound?
This compound is a sesquiterpene lactone.[8] This class of compounds is known to have several potential degradation pathways, particularly involving the α,β-unsaturated carbonyl system and the lactone ring.[6][9][10] A common degradation mechanism is the hydrolysis of the lactone ring, which can be catalyzed by the presence of water.[5]
Experimental Protocols
Protocol 1: Assessing this compound Stability in DMSO using HPLC-MS
This protocol outlines a general method for determining the stability of this compound in DMSO at various temperatures over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][11]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Internal standard (IS): a stable, non-reactive compound with similar chromatographic properties to this compound.
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene (B1209903) vials with screw caps (B75204) and septa
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes and tips
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Freezer (-20°C or -80°C)
-
HPLC or UHPLC system with a UV/PDA detector and coupled to a mass spectrometer.
Procedure:
-
Stock Solution Preparation:
-
This compound Stock: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.
-
Internal Standard (IS) Stock: Prepare a 10 mM stock solution of the selected internal standard in DMSO.
-
-
Sample Incubation:
-
Aliquot the this compound stock solution into multiple amber vials, one for each time point and temperature condition.
-
Place the vials at the selected temperatures (e.g., -80°C, -20°C, 4°C, 25°C, and 37°C).
-
-
Sample Analysis at Time Points:
-
Time Zero (T0) Sample: Immediately after preparation, take one aliquot. In a clean vial, mix a defined volume of the this compound stock solution with an equal volume of the IS stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration suitable for LC-MS analysis (e.g., 1 µM). This sample represents 100% stability.
-
Subsequent Time Points (Tx): At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), remove a vial from each temperature condition. Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.
-
A generic starting method could be:
-
Column: C18, 2.1 x 50 mm, <3 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5 µL
-
Detection: UV at a wavelength where this compound has maximum absorbance, and MS in positive ion mode scanning for the mass of this compound and potential degradation products.
-
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[11]
-
Plot the % Remaining against time for each temperature to visualize the degradation profile.
-
Protocol 2: Monitoring Stability with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the stability of this compound by observing changes in its ¹H NMR spectrum over time.[12][13][14] This method is non-destructive and can provide structural information about any degradation products formed.
Procedure:
-
Prepare a solution of this compound in deuterated DMSO (DMSO-d6) in an NMR tube at a known concentration.
-
Acquire a high-resolution ¹H NMR spectrum at Time Zero (T0).
-
Store the NMR tube under the desired conditions (e.g., room temperature).
-
Acquire subsequent ¹H NMR spectra at various time points.
-
Compare the spectra over time. A decrease in the intensity of the characteristic peaks of this compound and the appearance of new peaks would indicate degradation. The integrals of the peaks can be used for quantification relative to a stable internal standard or the solvent peak.
Data Presentation
Summarize your quantitative stability data in a table for easy comparison.
| Temperature (°C) | Time Point | Peak Area Ratio (this compound / IS) | % Remaining | Observations (e.g., new peaks in chromatogram) |
| -80 | T0 | [Insert T0 Ratio] | 100% | - |
| 24h | ||||
| 1 week | ||||
| 1 month | ||||
| -20 | T0 | [Insert T0 Ratio] | 100% | - |
| 24h | ||||
| 1 week | ||||
| 1 month | ||||
| 4 | T0 | [Insert T0 Ratio] | 100% | - |
| 24h | ||||
| 1 week | ||||
| 1 month | ||||
| 25 (RT) | T0 | [Insert T0 Ratio] | 100% | - |
| 24h | ||||
| 1 week | ||||
| 1 month |
Troubleshooting Guide for HPLC Stability Assay
| Problem | Possible Causes | Recommended Solutions |
| Peak Splitting or Tailing | 1. Column overload.2. Mismatch between injection solvent and mobile phase.3. Column degradation or contamination.[15][16] | 1. Reduce the amount of sample injected.2. Ensure the injection solvent is similar in strength to the initial mobile phase.3. Flush the column or replace it if necessary. |
| Baseline Drift or Noise | 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp aging.[15][17] | 1. Degas the mobile phase and prime the system.2. Prepare fresh, high-purity mobile phase.3. Check the detector lamp's performance and replace if needed. |
| Pressure Fluctuations | 1. Air bubbles in the pump.2. Leaks in the system.3. Faulty pump seals or check valves.[17][18] | 1. Purge the pump.2. Check all fittings for leaks and tighten as needed.3. Perform routine maintenance on the pump. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition or pH.2. Column aging.3. Fluctuations in column temperature.[17][18] | 1. Prepare mobile phase carefully and consistently.2. Use a new or equilibrated column.3. Use a column oven to maintain a stable temperature. |
| Ghost Peaks | 1. Sample carryover from previous injection.2. Contaminants in the mobile phase or from the system.[16] | 1. Implement a robust needle wash protocol in the autosampler.2. Use high-purity solvents and flush the system. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ijnrd.org [ijnrd.org]
- 16. hplc.eu [hplc.eu]
- 17. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 18. aelabgroup.com [aelabgroup.com]
preventing Eupalinolide I degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide I. Our goal is to help you prevent degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on guidelines for similar sesquiterpene lactones such as Eupalinolide K, the following storage conditions are recommended to minimize degradation.[1]
-
Long-term Storage (up to 6 months): Store stock solutions at -80°C.
-
Short-term Storage (up to 1 month): Store stock solutions at -20°C.[1]
-
Protection from Light: It is crucial to protect the compound from light, as many complex organic molecules are light-sensitive.[1]
-
Working Solutions: For in-vivo experiments, it is best to prepare fresh working solutions daily.
Q2: What solvents are suitable for dissolving and storing this compound?
A2: this compound is typically dissolved in organic solvents. The choice of solvent can impact stability.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or other common organic solvents are generally suitable for creating stock solutions.
-
Aqueous Solutions: If you need to prepare an aqueous working solution from a stock, it is advisable to dilute it to the final concentration immediately before use. For sterile applications, the final aqueous solution should be filtered through a 0.22 µm filter.[1]
Q3: What are the potential signs of this compound degradation?
A3: Degradation may not always be visible. However, you should be cautious if you observe:
-
Changes in Appearance: Any change in the color or clarity of the solution.
-
Precipitation: The formation of a precipitate in a solution that was previously clear.
-
Inconsistent Experimental Results: A loss of biological activity or inconsistent data in your assays can be a key indicator of compound degradation.
Q4: What chemical moieties in this compound are susceptible to degradation?
A4: this compound, as a sesquiterpene lactone, contains several reactive functional groups. The α,β-unsaturated carbonyl group (a Michael acceptor) is particularly susceptible to reaction with nucleophiles. The ester and epoxide functionalities can also be prone to hydrolysis under acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in assays. | Compound degradation due to improper storage. | - Verify storage conditions (temperature, light protection). - Prepare fresh stock solutions from solid material. - Perform a quality control check on the compound using an analytical method like HPLC. |
| Precipitate forms in the stock solution upon thawing. | The solvent may not be optimal for the storage temperature, or the concentration may be too high. | - Gently warm and/or sonicate the solution to aid dissolution.[1] - If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent results between experimental replicates. | Degradation of the working solution during the experiment. | - Prepare working solutions fresh from a stock solution just before each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into smaller, single-use vials. |
| Baseline instability or new peaks in HPLC analysis. | Degradation of the compound or contamination. | - Ensure the mobile phase and solvent for the sample are of high purity. - Check for incompatibility with storage containers. - Refer to the hypothetical degradation pathway to identify potential degradants. |
Hypothetical Degradation Pathway
Eupalinolides, as sesquiterpene lactones, are susceptible to certain degradation pathways. The diagram below illustrates a hypothetical degradation pathway for this compound based on its chemical structure, including susceptibility to hydrolysis and nucleophilic attack.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound, which should be validated for your specific instrumentation and experimental conditions.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used for the analysis of natural products.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid), is a typical mobile phase for such compounds.
-
Detection: Monitor the absorbance at a wavelength appropriate for the chromophores in this compound. This may require an initial scan to determine the optimal wavelength.
-
Standard Curve Preparation:
-
Prepare a concentrated stock solution of this compound of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
-
Sample Analysis:
-
Dilute your experimental samples to fall within the linear range of your standard curve.
-
Inject the samples and record the peak areas.
-
Calculate the concentration of this compound in your samples using the linear regression equation from the standard curve.
-
-
Method Validation: For rigorous analysis, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Protocol 2: Workflow for Assessing this compound Stability
This workflow outlines the steps to evaluate the stability of this compound under different storage conditions.
Caption: Experimental workflow for stability testing of this compound.
References
challenges in separating Eupalinolide I from its isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with separating Eupalinolide I from its isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound from its isomers so challenging?
A: The primary challenge lies in the profound structural similarity among sesquiterpene lactone isomers like this compound and its related compounds (e.g., Eupalinolide A, B, K). These molecules share the same carbon skeleton and often differ only in the position of functional groups or the stereochemistry of chiral centers.[1][2] This results in nearly identical physicochemical properties, such as polarity, solubility, and molecular weight, making them difficult to resolve using conventional chromatographic techniques.[3][4]
Q2: What are the most effective chromatographic techniques for separating this compound and its isomers?
A: A multi-step chromatographic approach is typically most effective.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a highly effective initial step for preparative separation from a crude or semi-purified plant extract.[5] As a liquid-liquid partition technique, it eliminates the issue of irreversible sample adsorption onto a solid support, leading to high sample recovery.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Following HSCCC, preparative HPLC is essential for the final polishing and purification of fractions to isolate isomers with high purity. Reversed-phase HPLC is a commonly used mode.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful tool for analyzing and separating natural products, including terpenes and chiral compounds. Its use of supercritical CO2 with modifiers can offer high efficiency and faster separations, providing an alternative or complementary approach to HPLC for resolving challenging isomers.
Q3: I am experiencing poor peak resolution in my HPLC separation. What are the common causes and solutions?
A: Poor resolution in HPLC is a common issue when dealing with isomers. The troubleshooting workflow below can help diagnose and solve the problem. Key strategies include optimizing the mobile phase, changing the stationary phase (column), and adjusting flow rates. For particularly difficult separations, exploring different chromatographic techniques may be necessary.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Q4: My compound recovery is consistently low. How can I improve the yield?
A: Low recovery is often due to irreversible adsorption of the sample onto the solid support of conventional chromatography columns.
-
Employ HSCCC: For the initial preparative step, using HSCCC can significantly boost recovery rates because it is a liquid-liquid technique that lacks a solid stationary phase, thereby eliminating irreversible adsorption.
-
Optimize Sample Loading in Prep-HPLC: Overloading the column can lead to poor separation and cross-contamination of fractions, reducing the yield of pure compound. Perform loading studies to determine the optimal sample amount for your column.
-
Check for Compound Stability: Sesquiterpene lactones can be sensitive to pH and temperature. Ensure your solvents are neutral and avoid excessive heat during solvent evaporation steps to prevent degradation.
-
Accurate Fraction Collection: Use a high-resolution fraction collector and monitor the chromatogram closely to make precise cuts between peaks. Combining mixed fractions for re-injection can also help improve overall yield.
Experimental Protocols & Data
Protocol 1: Two-Step Purification of Eupalinolides using HSCCC and HPLC
This protocol is adapted from established methods for separating sesquiterpenoid lactones from Eupatorium extracts and serves as a robust starting point for isolating this compound.
Step 1: Preparative Separation by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol (B129727)–water. A common starting ratio is 1:4:2:3 (v/v/v/v).
-
Mix the solvents thoroughly in a separatory funnel and allow them to fully equilibrate at room temperature.
-
Separate the upper (stationary) phase and the lower (mobile) phase and degas both before use.
-
-
HSCCC Instrument Setup and Equilibration:
-
Fill the entire HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed to an optimal value (e.g., 900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continue pumping until the mobile phase emerges from the column outlet and hydrodynamic equilibrium is established.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude or semi-purified extract containing this compound in a mixture of the upper and lower phases (e.g., 1:1 v/v).
-
Inject the sample solution into the column.
-
Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.
-
Step 2: Purity Analysis and Final Purification by HPLC
-
Analytical HPLC:
-
Analyze the fractions collected from HSCCC using an analytical HPLC system to identify which ones contain this compound and to assess their purity.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-254 nm.
-
-
Semi-Preparative HPLC (Polishing):
-
Pool the fractions containing the isomer of interest.
-
Concentrate the pooled fractions under reduced pressure.
-
Further purify the concentrated sample using a semi-preparative HPLC system with a larger dimension C18 column to isolate the pure isomer.
-
General Experimental Workflow
The diagram below illustrates the overall process from plant extraction to the isolation of pure this compound.
Caption: General workflow for the isolation of this compound.
Quantitative Data Example
The following table presents representative data from a published HSCCC separation of Eupalinolide A and B from an n-butanol fraction of a Eupatorium lindleyanum DC. extract. This demonstrates the typical yield and purity that can be achieved in a single HSCCC run.
| Parameter | 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | Eupalinolide A | Eupalinolide B |
| Starting Material | 540 mg of n-butanol fraction | 540 mg of n-butanol fraction | 540 mg of n-butanol fraction |
| Amount Isolated | 10.8 mg | 17.9 mg | 19.3 mg |
| Purity (by HPLC) | 91.8% | 97.9% | 97.1% |
| Reference |
References
- 1. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of three sesquiterpene lactones from the roots of Cichorium glandulosum Boiss. et Huet. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Gradient for Eupalinolide I Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the analysis of Eupalinolide I.
FAQs: Method Development and Optimization
Q1: Where should I start when developing an HPLC gradient for this compound analysis?
A good starting point is to adapt methods used for structurally similar sesquiterpenoid lactones, such as Eupalinolide A, B, or K. A typical reversed-phase HPLC setup with a C18 column is recommended. The mobile phase usually consists of a gradient of acetonitrile (B52724) and water. For initial method development, a "scouting" gradient can be employed to determine the approximate elution time of this compound.
Q2: How can I improve the peak shape for this compound?
Poor peak shape, such as tailing or fronting, can be addressed by:
-
Adjusting Mobile Phase pH: Adding a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase can improve peak symmetry, especially for compounds with acidic or basic functional groups.
-
Optimizing Temperature: Operating the column at a consistent, elevated temperature (e.g., 25-30°C) can improve peak shape and reduce viscosity.
-
Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.
Q3: What are the key parameters to adjust when optimizing the gradient?
The primary objective of gradient optimization is to achieve maximum resolution of the target analyte from other components in the sample matrix while minimizing analysis time. Key parameters to adjust include:
-
Initial and Final Mobile Phase Composition: These determine the elution window.
-
Gradient Steepness: A shallower gradient (slower increase in organic solvent) generally provides better resolution.
-
Flow Rate: Increasing the flow rate can reduce analysis time, but may also decrease resolution.
-
Column Temperature: Affects selectivity and peak shape.
Q4: How do I perform a forced degradation study for this compound?
Forced degradation studies are crucial for developing a stability-indicating HPLC method. This involves subjecting this compound to various stress conditions to generate potential degradation products. The goal is to ensure the analytical method can separate the intact drug from these degradants. Common stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the sample in both solid and solution forms.
-
Photolytic Stress: Exposing the sample to UV and visible light.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution/Overlapping Peaks | Gradient is too steep. | Decrease the gradient slope (i.e., increase the gradient time). |
| Inappropriate mobile phase. | Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH. | |
| Column is not efficient. | Ensure the column is in good condition; consider a column with a different stationary phase. | |
| Peak Tailing or Fronting | Column overload. | Reduce the injection volume or sample concentration. |
| Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. | |
| Inappropriate sample solvent. | Dissolve the sample in the initial mobile phase composition. | |
| Ghost Peaks | Contaminated mobile phase or HPLC system. | Use fresh, high-purity solvents and flush the system. |
| Carryover from previous injections. | Implement a needle wash step and inject a blank run between samples. | |
| Baseline Drift | Mobile phase not in equilibrium with the column. | Ensure adequate column equilibration time before each injection. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and ensure proper mixing if using a multi-solvent mixture. | |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, tubing, or column frit). | Systematically check and replace components, starting from the detector and moving backward. |
| Precipitated buffer in the mobile phase. | Ensure buffer components are fully dissolved and miscible with the organic solvent. |
Experimental Protocols
Starting HPLC Gradient Method for this compound Analysis
This protocol is based on methods for structurally similar eupalinolides and serves as a starting point for optimization.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV-Vis or Photodiode Array (PDA) detector
-
Autosampler and column oven
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 220-260 nm (optimize for this compound)
-
Injection Volume: 10-20 µL
-
-
Scouting Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 10 | 70 | 30 |
| 25 | 50 | 50 |
| 30 | 20 | 80 |
| 35 | 80 | 20 |
| 40 | 80 | 20 |
Forced Degradation Study Protocol
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the stock solution and solid sample at an elevated temperature (e.g., 70°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Analysis: Analyze all stressed samples by the developed HPLC method alongside an unstressed control sample.
Data Presentation
Typical HPLC Purity Data for Related Eupalinolides
This table provides benchmark purity data obtained from the purification of related eupalinolides, which can be an expected outcome for this compound purification.
| Compound | Purity by HPLC (%) |
| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 91.8 |
| Eupalinolide A | 97.9 |
| Eupalinolide B | 97.1 |
Typical HPLC Method Validation Parameters
This table summarizes the typical performance characteristics of a validated HPLC method for the quantification of compounds similar to this compound. These values serve as a benchmark for method validation.
| Validation Parameter | Typical Performance Characteristic |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) - Intraday | < 2% |
| Precision (% RSD) - Interday | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualizations
Caption: Workflow for HPLC Gradient Optimization.
Caption: Postulated Signaling Pathway for this compound.
Navigating the Chromatographic Challenge of Eupalinolide I and J Co-elution
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The separation of closely related sesquiterpene lactone isomers, such as Eupalinolide I and Eupalinolide J, presents a common yet significant hurdle in phytochemical analysis and drug development. Their structural similarity often leads to co-elution in reversed-phase high-performance liquid chromatography (HPLC), complicating accurate quantification and isolation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to empower researchers to overcome this analytical challenge.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and Eupalinolide J frequently co-elute in our standard reversed-phase HPLC method?
A1: this compound and Eupalinolide J are isomers, meaning they have the same molecular formula (C₂₄H₃₀O₉) and molecular weight (462.5 g/mol ) but differ in the spatial arrangement of their atoms.[1][2] This subtle structural difference results in very similar physicochemical properties, including polarity and hydrophobicity. Consequently, they exhibit nearly identical interactions with the stationary phase (e.g., C18) and mobile phase in standard reversed-phase chromatography, leading to their co-elution.
Q2: How can we confirm that we are dealing with co-elution and not a single, broad peak?
A2: Several methods can help diagnose co-elution:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or significant tailing, can be indicative of underlying, unresolved peaks.
-
Diode Array Detection (DAD) or Photodiode Array (PDA) Analysis: If you are using a DAD/PDA detector, you can assess peak purity. The UV-Vis spectra taken across the peak (at the upslope, apex, and downslope) should be identical for a pure compound. Spectral differences suggest the presence of multiple components.
-
Mass Spectrometry (MS) Detection: An HPLC system coupled with a mass spectrometer is a powerful tool. If the mass spectrum varies across the chromatographic peak, it confirms the presence of more than one compound. Since this compound and J are isomers, they will have the same mass-to-charge ratio (m/z), but careful analysis of fragmentation patterns might reveal differences if the isomers fragment differently.
Q3: What is the first step we should take to try and resolve the co-eluting peaks?
A3: The initial and often most effective approach is to optimize the mobile phase composition. Modifying the selectivity of your chromatographic system is key. This can be achieved by:
-
Changing the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727), or vice versa. These solvents have different selectivities and can alter the retention behavior of closely related isomers.
-
Adjusting the Solvent Gradient: A shallower gradient (i.e., a slower increase in the organic solvent concentration over a longer time) can often improve the resolution of closely eluting compounds.
-
Modifying the Aqueous Phase: Adding a small percentage of a different solvent, like isopropanol, to the mobile phase can sometimes enhance separation. Adjusting the pH of the mobile phase with a buffer is generally less effective for neutral compounds like sesquiterpene lactones but can be considered if ionizable impurities are present.
Troubleshooting Guide: A Stepwise Approach to Resolving this compound and J Co-elution
Should initial mobile phase adjustments prove insufficient, a more systematic approach to method development is required. This guide provides a logical workflow to tackle the co-elution problem.
Detailed Methodologies for Troubleshooting Steps
Step 1: Mobile Phase Optimization
-
Protocol:
-
Baseline: Establish a baseline chromatogram using a standard C18 column (e.g., 4.6 x 250 mm, 5 µm) with a mobile phase of acetonitrile and water, and a linear gradient (e.g., 20% to 80% acetonitrile over 30 minutes).
-
Solvent Swap: Replace acetonitrile with methanol and run the same gradient. Compare the chromatograms for any changes in selectivity.
-
Gradient Modification: If a slight separation is observed, optimize the gradient. For example, if the compounds elute at approximately 40% organic, try a shallower gradient from 30% to 50% organic over 40 minutes.
-
Flow Rate: A reduction in flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can sometimes improve resolution by increasing the number of theoretical plates.
-
Step 2: Exploring Alternative Stationary Phase Selectivity
If modifying the mobile phase does not yield baseline separation, the interaction between the analytes and the stationary phase needs to be altered more significantly.
-
Recommended Columns and Rationale:
-
Phenyl-Hexyl: This stationary phase provides pi-pi interactions with aromatic rings and can offer different selectivity for compounds with subtle structural differences in their non-polar regions.
-
Biphenyl: Similar to phenyl-hexyl, the biphenyl phase offers enhanced pi-pi interactions and can be particularly effective for separating isomers.
-
Cyano (CN): A cyano column can be used in both normal-phase and reversed-phase modes and provides different dipole-dipole interactions compared to alkyl-chain phases.
-
Chiral Stationary Phases: If this compound and J are confirmed to be stereoisomers (enantiomers or diastereomers), a chiral column will be necessary for their separation.
-
-
Protocol:
-
Select an alternative column (e.g., a Phenyl-Hexyl column of similar dimensions to your C18 column).
-
Begin with the optimized mobile phase and gradient from Step 1.
-
Further optimize the mobile phase and gradient as needed to achieve the best resolution on the new stationary phase.
-
Step 3: Temperature Optimization
Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.
-
Protocol:
-
Using the best column and mobile phase combination from the previous steps, systematically vary the column temperature.
-
Start at ambient temperature and increase in increments of 5-10°C (e.g., 30°C, 40°C, 50°C).
-
Monitor the resolution and retention times. In some cases, sub-ambient temperatures may also improve separation.
-
Step 4: Advanced Chromatographic Techniques
For particularly challenging separations, more advanced techniques may be required.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent like methanol. It can offer very different selectivity compared to HPLC and is often successful in separating isomers.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids solid stationary phases, thereby eliminating irreversible adsorption. It has been successfully used for the preparative separation of other Eupalinolides from Eupatorium lindleyanum and could be adapted for the analytical separation of this compound and J.[3][4][5]
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data during method development for separating this compound and J.
| Parameter | Condition 1 (C18, ACN/H₂O) | Condition 2 (C18, MeOH/H₂O) | Condition 3 (Phenyl-Hexyl, ACN/H₂O) |
| Column | C18, 4.6x250mm, 5µm | C18, 4.6x250mm, 5µm | Phenyl-Hexyl, 4.6x250mm, 5µm |
| Mobile Phase | A: H₂O, B: Acetonitrile | A: H₂O, B: Methanol | A: H₂O, B: Acetonitrile |
| Gradient | 20-80% B in 30 min | 20-80% B in 30 min | 20-80% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C | 40°C |
| Retention Time (this compound) | 15.2 min | 16.5 min | 18.1 min |
| Retention Time (Eupalinolide J) | 15.2 min | 16.7 min | 18.5 min |
| Resolution (Rs) | 0.0 | 0.8 | 1.6 |
Experimental Protocols
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract or purified sample containing this compound and J.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
General HPLC-DAD Method:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Column: (To be selected based on the troubleshooting guide).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Gradient: (To be optimized based on the troubleshooting guide).
-
Flow Rate: (To be optimized, typically 0.8-1.2 mL/min).
-
Column Temperature: (To be optimized, typically 25-50°C).
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector, monitoring at a wavelength where Eupalinolides absorb (e.g., 210-220 nm), and collecting spectra from 200-400 nm to check for peak purity.
References
- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nuclear magnetic resonance spectroscopy and mass spectrometry data for sulfated isoguanine glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
troubleshooting low yield of Eupalinolide I extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Eupalinolide I and address challenges related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Eupatorium lindleyanum?
Q2: What are the most effective extraction methods for this compound?
A2: Common and effective methods for extracting sesquiterpenoid lactones like this compound include solvent extraction (maceration), and advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[4][5] The choice of method will depend on the available equipment, desired purity, and scale of the extraction.
Q3: Which solvents are recommended for the extraction of this compound?
A3: For the initial extraction of this compound from Eupatorium lindleyanum, polar solvents are typically used. Ninety-five percent ethanol (B145695) is a common choice for the initial maceration of the dried and powdered plant material. Subsequent liquid-liquid partitioning often employs a sequence of solvents with increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective analytical technique for identifying and quantifying this compound in your extract fractions. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for the analysis of sesquiterpenoids.
Troubleshooting Guide for Low this compound Yield
Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes.
Problem Area 1: Raw Material Quality and Preparation
| Question | Possible Cause | Recommended Solution |
| Is the starting plant material of good quality? | Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation of this compound. | Verify the botanical identity of the plant material (Eupatorium lindleyanum). Harvest when the concentration of secondary metabolites is highest. Ensure the material is properly dried and stored in a cool, dark, and dry place. |
| Is the plant material properly prepared for extraction? | Inadequate grinding, resulting in poor solvent penetration. | Grind the dried plant material to a fine, uniform powder to maximize the surface area for extraction. |
Problem Area 2: Extraction Process
| Question | Possible Cause | Recommended Solution |
| Is the extraction solvent appropriate? | The solvent may not be optimal for solubilizing this compound. | Use polar solvents like 95% ethanol or methanol (B129727) for the initial extraction. Consider using techniques like ultrasonic-microwave synergistic extraction, which has been shown to be effective for extracting compounds from Eupatorium lindleyanum. |
| Are the extraction parameters optimized? | Insufficient extraction time or non-optimal temperature can lead to low yield. | Ensure a sufficient extraction time. For maceration, this could be 24 hours with repeated extractions. If using heating, avoid excessive temperatures (e.g., above 60°C) to prevent degradation of the target compound. |
| Is there a loss of compound during solvent removal? | Evaporation at too high a temperature can degrade this compound. | Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C. |
Problem Area 3: Purification Process
| Question | Possible Cause | Recommended Solution |
| Is there significant loss during liquid-liquid partitioning? | An inappropriate choice of solvents can lead to the loss of the target compound into the wrong phase. | This compound is a moderately polar compound. Ensure you are using an appropriate solvent system (e.g., partitioning an aqueous suspension with petroleum ether, ethyl acetate, and n-butanol) to isolate the fraction containing your target compound. |
| Is the purification method causing a loss of product? | Inefficient separation from other components or irreversible adsorption onto the stationary phase. | For purification, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method that avoids a solid stationary phase, thus preventing irreversible adsorption. If using column chromatography, select an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system. Monitor fractions using thin-layer chromatography (TLC) or HPLC to avoid loss of the target compound. |
Quantitative Data Summary
The following table summarizes the yields of related eupalinolides from Eupatorium lindleyanum as a reference.
| Compound | Starting Material | Amount of Starting Material | Yield | Purity (by HPLC) | Reference |
| Eupalinolide A | n-butanol fraction of ethanol extract | 540 mg | 17.9 mg | 97.9% | |
| Eupalinolide B | n-butanol fraction of ethanol extract | 540 mg | 19.3 mg | 97.1% |
Experimental Protocols
General Extraction and Partitioning Protocol
-
Preparation of Plant Material : Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
-
Maceration : Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.
-
Solvent Removal : Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.
-
Liquid-Liquid Partitioning :
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity: petroleum ether (to remove non-polar compounds), followed by ethyl acetate, and then n-butanol.
-
The fraction containing this compound (typically the more polar fractions like ethyl acetate or n-butanol) is then taken for further purification.
-
Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful separation of Eupalinolide A and B and can be adapted for this compound.
-
Solvent System Preparation : Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common starting ratio is 1:4:2:3 (v/v/v/v).
-
HSCCC Procedure :
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed to an appropriate level (e.g., 900 rpm).
-
Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, dissolve a known amount of the dried appropriate fraction (e.g., n-butanol fraction) in a mixture of the upper and lower phases and inject it into the system.
-
Monitor the effluent with a UV detector at 210-254 nm.
-
Collect fractions based on the chromatogram peaks.
-
-
Analysis of Fractions : Analyze the collected fractions by HPLC to identify those containing this compound.
Visualizations
Caption: A general workflow for the extraction and purification of this compound.
Caption: A logical troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ultrasonic Extraction and Antioxidant Activity Evaluation of Flavonoids from the Whole Plant of Eupatorium lindleyanum DC [spkx.net.cn]
Technical Support Center: Minimizing Batch-to-Batch Variability of Eupalinolide I
Welcome to the technical support center for Eupalinolide I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability during the extraction, purification, and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to support your research and development efforts.
Troubleshooting Guide
Consistent yield and purity of this compound can be challenging. The following guide addresses common issues encountered during its isolation and provides systematic approaches to identify and resolve them.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action | Analytical Method for Verification |
| Inadequate Extraction from Plant Material | Ensure the plant material (Eupatorium lindleyanum) is finely powdered. Increase the extraction time or the number of extraction cycles with 95% ethanol (B145695). Consider alternative extraction methods such as sonication or soxhlet extraction. | HPLC analysis of the crude extract to quantify the initial amount of Eupalinolides. |
| Loss During Liquid-Liquid Partitioning | Verify the pH of the aqueous suspension before partitioning. Ensure complete separation of the organic and aqueous layers to prevent loss of the compound in the wrong fraction. Analyze a sample from each partition layer. | TLC or HPLC analysis of aliquots from each solvent partition (petroleum ether, ethyl acetate (B1210297), n-butanol, and aqueous residue). |
| Suboptimal Chromatography Conditions | Optimize the solvent system for your chromatography method (e.g., HSCCC or column chromatography). For HSCCC, a common starting ratio for the n-hexane-ethyl acetate-methanol-water system is 1:4:2:3 (v/v/v/v)[1][2]. Adjust this ratio to achieve an optimal partition coefficient (K) for this compound. | HPLC analysis of collected fractions to determine the elution profile and purity. |
| Compound Degradation | This compound, like other sesquiterpenoid lactones, may be sensitive to high temperatures, extreme pH, and light.[3] Evaporate solvents at temperatures below 40°C and protect samples from direct light. Maintain a near-neutral pH during processing. | HPLC-MS analysis to detect potential degradation products. |
Issue 2: Inconsistent Purity Between Batches
| Potential Cause | Recommended Action | Analytical Method for Verification |
| Variability in Raw Plant Material | Source plant material from a consistent and reputable supplier. If possible, standardize the harvesting time and post-harvest processing of the plant material. Document the origin and characteristics of each batch of raw material. | Develop a phytochemical fingerprint for the raw material using HPLC or HPTLC to ensure consistency. |
| Incomplete Separation of Structurally Similar Compounds | This compound is often isolated alongside other structurally similar sesquiterpenoid lactones.[1][2] Improve the resolution of your chromatographic separation by adjusting the solvent gradient, flow rate, or using a different stationary phase. For HSCCC, fine-tuning the solvent system is crucial. | High-resolution HPLC or LC-MS to check for co-eluting impurities. 1H-NMR and 13C-NMR for structural confirmation of the final product. |
| Contamination from Solvents or Equipment | Use high-purity solvents and thoroughly clean all glassware and equipment between batches. Run solvent blanks on your analytical instruments to check for background contamination. | GC-MS analysis of the final product to detect residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the extraction and purification of this compound?
A common and effective method involves a multi-step process:
-
Extraction: Macerate the powdered aerial parts of Eupatorium lindleyanum with 95% ethanol at room temperature.
-
Partitioning: Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Purification: High-Speed Counter-Current Chromatography (HSCCC) is a highly recommended technique for the preparative separation of Eupalinolides as it minimizes sample loss due to irreversible adsorption on solid stationary phases.
Q2: How can I monitor the purity of this compound during the purification process?
Thin-Layer Chromatography (TLC) is a quick method for monitoring the separation of compounds in different fractions. For accurate purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 210-254 nm for sesquiterpene lactones) is the standard method.
Q3: What are the known stability issues for this compound?
-
pH: The lactone ring can be hydrolyzed under strongly acidic or basic conditions. It is advisable to maintain a near-neutral pH during purification and storage.
-
Temperature: Elevated temperatures can cause degradation. Solvent evaporation should be conducted under reduced pressure at temperatures below 40°C.
-
Light: Some sesquiterpenoid lactones are photolabile. Samples and purified compounds should be protected from direct light.
Q4: What are the potential sources of batch-to-batch variability when working with this compound?
Batch-to-batch variability can arise from several factors:
-
Raw Material: The concentration of this compound in the plant can vary depending on the geographical source, harvest time, and storage conditions of the plant material.
-
Process Parameters: Minor variations in extraction time, solvent ratios, temperature, and chromatographic conditions can impact the final yield and purity.
-
Operator Variability: Differences in handling and technique between operators can introduce inconsistencies.
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
-
Grinding: Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours. Repeat this extraction three times.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude ethanol extract.
-
Suspension: Suspend the crude ethanol extract in water.
-
Partitioning: Sequentially partition the aqueous suspension with petroleum ether, followed by ethyl acetate, and then n-butanol. The Eupalinolides are expected to be enriched in the ethyl acetate and n-butanol fractions.
-
Drying: Dry the resulting fractions under reduced pressure.
Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common starting ratio is 1:4:2:3 (v/v/v/v). Equilibrate the solvent mixture in a separatory funnel at room temperature and separate the upper and lower phases. Degas both phases by sonication before use.
-
HSCCC Operation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed to an appropriate level (e.g., 900 rpm).
-
Pump the lower phase (mobile phase) into the column at a constant flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample (e.g., the dried n-butanol fraction) dissolved in a small volume of the two-phase solvent mixture.
-
-
Fraction Collection: Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the chromatogram peaks.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
Visualizations
Signaling Pathways
While the specific signaling pathway for this compound is a subject of ongoing research, studies on structurally similar Eupalinolides have elucidated their effects on various cancer-related pathways. The following diagram illustrates a potential mechanism of action based on findings for Eupalinolide A, which has been shown to target the AMPK/mTOR/SCD1 and ROS/ERK signaling pathways.
Caption: Potential signaling pathways of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the isolation and purification of this compound.
Caption: Workflow for this compound isolation.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Eupalinolide I
Disclaimer: Specific pH-dependent stability data for Eupalinolide I is not extensively available in peer-reviewed literature. The following guide is based on the general stability characteristics of sesquiterpene lactones and established principles of pharmaceutical stability testing. Researchers should perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
???+ question "Why is the pH-dependent stability of this compound a critical factor in my research?" The stability of this compound is paramount as its chemical integrity directly impacts its biological activity. The ionization state and structure of a molecule can change with pH, potentially leading to degradation.[1] This degradation can result in a loss of therapeutic potency, the formation of inactive byproducts, or even the generation of compounds with unintended toxic effects.[1] For researchers in drug development, understanding the pH stability profile is essential for designing reliable in vitro and in vivo experiments, developing stable formulations, and ensuring reproducible results.[1][2]
???+ question "What are the likely degradation pathways for this compound at different pH values?" this compound, as a sesquiterpene lactone, contains functional groups susceptible to pH-dependent degradation. The most common pathway is the hydrolysis of the ester bond within the lactone ring. This reaction is often catalyzed by acidic or basic conditions.[1]
- Under acidic conditions (pH < 4): While some lactones are relatively stable, strong acidic conditions can promote hydrolysis.
- Under neutral to alkaline conditions (pH > 7): Basic conditions significantly accelerate the rate of lactone hydrolysis, opening the ring structure and rendering the molecule inactive. The degradation rate generally increases as the pH becomes more basic. Other potential degradation pathways could include oxidation or isomerization, especially when exposed to light or certain buffer components.
???+ question "What are the recommended solvent and storage conditions for this compound stock solutions?" For optimal stability, this compound stock solutions should be prepared in an anhydrous aprotic solvent, such as DMSO or ethanol. To minimize degradation, it is recommended to:
- Storage Temperature: Store stock solutions at -20°C or -80°C.
- Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
- Protection from Light: Store vials in the dark to prevent potential photodegradation. For aqueous buffers, prepare solutions fresh before each experiment. The optimal pH for stability is likely to be in the acidic range (pH 2.0 to 4.0), though this must be experimentally verified.
???+ question "How does pH affect the interpretation of cell-based assay results?" The pH of cell culture media (typically ~7.4) can promote the degradation of pH-sensitive compounds like this compound. If the compound degrades significantly over the course of the experiment, its effective concentration will decrease, leading to an underestimation of its true potency (e.g., an artificially high IC50 value). It is crucial to assess the compound's stability in the specific cell culture medium used for the duration of the assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Biological Activity | Compound degradation in aqueous buffer or cell culture medium. | 1. Verify the pH of your experimental buffer. 2. Perform a time-course stability study using HPLC to quantify the amount of this compound remaining at different time points under your exact experimental conditions. 3. If degradation is rapid, consider reducing the incubation time or preparing fresh solutions more frequently. |
| Inconsistent Results Between Experiments | Inconsistent preparation of solutions; use of buffers with different pH values; repeated freeze-thaw cycles of stock solutions. | 1. Strictly control the pH of all buffers. 2. Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. 3. Ensure consistent incubation times and conditions for all experiments. |
| Appearance of Unknown Peaks in HPLC/LC-MS | Degradation of this compound into byproducts. | 1. The unknown peaks are likely degradation products. 2. Conduct a forced degradation study (see protocols below) to intentionally generate and identify potential degradants. 3. Use high-resolution mass spectrometry (HRMS) and NMR to elucidate the structure of the degradation products. |
Quantitative Data Summary
The following table presents hypothetical stability data for a compound with characteristics similar to a sesquiterpene lactone, illustrating the expected impact of pH over time at 37°C.
Table 1: Hypothetical pH-Dependent Stability of this compound (% Remaining) at 37°C
| Time | pH 4.0 (Acetate Buffer) | pH 7.4 (Phosphate Buffer) | pH 8.5 (Tris Buffer) |
| 0 hr | 100% | 100% | 100% |
| 2 hr | 98.5% | 91.2% | 75.6% |
| 8 hr | 95.1% | 70.3% | 40.1% |
| 24 hr | 88.2% | 35.8% | 5.7% |
| 48 hr | 79.5% | 12.1% | < 1% |
Note: This data is for illustrative purposes only. Actual degradation rates must be determined experimentally.
Experimental Protocols & Workflows
A systematic approach is required to determine the pH stability profile of this compound.
Caption: Workflow for assessing the pH-dependent stability of this compound.
Protocol 1: pH-Dependent Stability Assessment using HPLC-UV
This protocol determines the rate of degradation of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 5.5, 7.4, and 9.0). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous solvent like DMSO (e.g., 10 mM).
-
Sample Incubation:
-
For each pH condition, dilute the stock solution into the buffer to a final concentration suitable for HPLC analysis (e.g., 50 µM). Ensure the final concentration of the organic solvent is low (<1%) to not affect the buffer pH.
-
Incubate the solutions at a constant, controlled temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation process by diluting the aliquot in the mobile phase or a suitable organic solvent and store at 4°C until analysis.
-
-
HPLC Analysis:
-
Analyze each sample using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically used.
-
The method must be able to separate the parent this compound peak from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the amount at t=0.
-
Plot the natural logarithm of the remaining concentration versus time. The slope of this line will give the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k.
-
Protocol 2: Identification of Degradation Products using LC-MS/MS
This protocol is used to identify the structures of the byproducts formed during degradation.
-
Forced Degradation: To generate a sufficient quantity of degradation products for analysis, subject this compound to stress conditions:
-
Acid Hydrolysis: Incubate in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidation: Incubate in 3% H₂O₂ at room temperature for 24 hours.
-
Neutralize the acid and base samples before injection.
-
-
LC-MS/MS Analysis:
-
Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry system.
-
Acquire the mass spectra for the parent compound and any new peaks that appear in the chromatogram.
-
Use high-resolution mass spectrometry to determine the exact mass and predict the elemental composition of the degradation products.
-
-
Structure Elucidation:
-
Perform tandem MS (MS/MS) to fragment the degradation products.
-
Propose structures for the degradants by analyzing the fragmentation patterns and comparing them to the fragmentation of the parent this compound. For definitive identification, preparative HPLC isolation followed by NMR spectroscopy may be necessary.
-
Signaling Pathway Context & Troubleshooting Logic
The biological activity of Eupalinolides has been linked to pathways such as ROS/ERK signaling. The stability of the compound is critical, as degradation would prevent it from engaging with its cellular targets.
Caption: Potential signaling and a logic flow for troubleshooting stability issues.
References
Validation & Comparative
Eupalinolide I vs. Eupalinolide J: A Comparative Analysis of Anticancer Activity
In the landscape of natural product-derived anticancer agents, sesquiterpene lactones isolated from the genus Eupatorium have emerged as a promising area of research. Among these, Eupalinolide I and Eupalinolide J have garnered attention for their potential cytotoxic effects against cancer cells. This guide provides a comparative overview of the anticancer activities of this compound and Eupalinolide J, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct comparative studies evaluating the anticancer activity of this compound and Eupalinolide J in parallel are limited, existing research provides insights into their individual and combined effects. This report synthesizes the available data on their mechanisms of action and cytotoxic profiles against various cancer cell lines.
Quantitative Analysis of Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | [1][2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | [1][2] | |
| PC-3 | Prostate Cancer | 2.89 ± 0.28 (72h) | [3] | |
| DU-145 | Prostate Cancer | 2.39 ± 0.17 (72h) | [3] | |
| F1012-2 (this compound, J, & K) | MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated | [4][5] |
Mechanisms of Anticancer Action
Eupalinolide J has been shown to exert its anticancer effects through multiple pathways, with a significant focus on the inhibition of the STAT3 signaling pathway.[1][4][6]
-
Induction of Apoptosis: Eupalinolide J induces programmed cell death in cancer cells.[1]
-
Cell Cycle Arrest: It causes cell cycle arrest, thereby inhibiting cancer cell proliferation.[1]
-
Disruption of Mitochondrial Membrane Potential: This disruption is a key event in the apoptotic pathway.[1]
-
STAT3 Pathway Inhibition: Eupalinolide J promotes the degradation of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and metastasis.[1][4][6] This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[4][6]
-
Induction of DNA Damage: It has been observed to induce DNA damage responses in prostate cancer cells.
This compound 's specific mechanism of action has been studied as part of a complex known as F1012-2 , which also contains Eupalinolide J and Eupalinolide K.[4][5] This complex has been found to:
-
Induce Apoptosis and Cell Cycle Arrest: The F1012-2 complex inhibits the proliferation of MDA-MB-231 breast cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[4][5]
-
Modulate Signaling Pathways: The complex was observed to inhibit the Akt signaling pathway while activating the p38 signaling pathway.[4][5]
Due to the combined nature of the F1012-2 complex, the precise contribution of this compound to these effects cannot be definitively isolated from the available studies.
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by Eupalinolide J and the F1012-2 complex.
Caption: Eupalinolide J inhibits cancer metastasis by promoting STAT3 degradation.
Caption: F1012-2 complex modulates Akt and p38 pathways to induce apoptosis.
Experimental Protocols
The following are generalized methodologies based on the cited research for assessing the anticancer activity of Eupalinolide compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Eupalinolide compound (or vehicle control) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with the Eupalinolide compound at the desired concentration and for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with the Eupalinolide compound, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Akt, p38, MMP-2, MMP-9), followed by incubation with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
Conclusion
Current research strongly supports the anticancer activity of Eupalinolide J, particularly in triple-negative breast cancer and prostate cancer, through the induction of apoptosis, cell cycle arrest, and inhibition of the STAT3 signaling pathway. While the individual anticancer profile of this compound remains to be fully elucidated, its inclusion in the active F1012-2 complex suggests its potential as a cytotoxic agent. The F1012-2 complex demonstrates anticancer effects by modulating the Akt and p38 signaling pathways.
Further studies are warranted to investigate the anticancer activity of this compound as a single agent and to conduct direct comparative analyses with Eupalinolide J. Such research would provide a clearer understanding of their respective potencies and mechanisms of action, aiding in the potential development of these natural compounds as novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Eupalinolide I vs. Eupalinolide A
A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of two promising sesquiterpene lactones.
Introduction
Eupalinolides, a class of sesquiterpene lactones isolated from the genus Eupatorium, have garnered significant interest in oncological research due to their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of Eupalinolide I and Eupalinolide A, focusing on their efficacy, mechanisms of action, and the signaling pathways they modulate. It is important to note that while substantial data exists for Eupalinolide A, information on the cytotoxic effects of this compound in its isolated form is limited in the current scientific literature. Often, its activity is reported as part of a mixture designated F1012-2, which also contains Eupalinolide J and Eupalinolide K.[1] This guide will therefore compare the well-documented cytotoxicity of Eupalinolide A with the available data for the F1012-2 mixture as an indirect reference for the potential activity of this compound.
Comparative Cytotoxicity Data
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time-point (h) |
| Eupalinolide A | A549 | Non-small cell lung cancer | Not specified, but shown to inhibit proliferation at 10, 20, 30 µM | 48 |
| H1299 | Non-small cell lung cancer | Not specified, but shown to inhibit proliferation at 10, 20, 30 µM | 48 | |
| MHCC97-L | Hepatocellular carcinoma | Not specified, but shown to inhibit proliferation at 7, 14, 28 µM | 48 | |
| HCCLM3 | Hepatocellular carcinoma | Not specified, but shown to inhibit proliferation at 7, 14, 28 µM | 48 | |
| F1012-2 Mixture | MDA-MB-231 | Triple-Negative Breast Cancer | ~8 µg/ml | 24 |
| (this compound, J, K) |
Mechanisms of Action and Signaling Pathways
Eupalinolide A and the F1012-2 mixture exert their cytotoxic effects through the modulation of distinct cellular signaling pathways, leading to cell cycle arrest, apoptosis, and other forms of cell death.
Eupalinolide A
Eupalinolide A has been shown to induce cell death through multiple mechanisms, including apoptosis, ferroptosis, and autophagy, depending on the cancer cell type.[2][3] In non-small cell lung cancer (NSCLC) cells, Eupalinolide A promotes apoptosis and ferroptosis by activating the ROS-AMPK-mTOR-SCD1 signaling pathway.[2][3] This leads to a G2/M phase cell cycle arrest. In hepatocellular carcinoma cells, Eupalinolide A induces autophagy-mediated cell death via the ROS/ERK signaling pathway.
F1012-2 Mixture (Containing this compound)
The F1012-2 mixture has been reported to induce DNA damage in triple-negative breast cancer (TNBC) cells. This effect is mediated by the accumulation of reactive oxygen species (ROS) and the subsequent activation of the MAPK signaling pathway, particularly the JNK and ERK signaling cascades.
Experimental Protocols
The following sections detail the typical methodologies used to assess the cytotoxicity of Eupalinolide A and the F1012-2 mixture.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
Western Blot Analysis
-
Protein Extraction: Following treatment with the Eupalinolide compound, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AMPK, mTOR, SCD1, p-JNK, p-ERK), followed by incubation with a corresponding secondary antibody.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
Conclusion
The available evidence strongly supports the potent cytotoxic and anti-cancer properties of Eupalinolide A across various cancer cell lines, with well-defined mechanisms of action involving the induction of apoptosis, ferroptosis, and autophagy through modulation of key signaling pathways like ROS-AMPK-mTOR and ROS/ERK.
Direct comparative data for this compound is currently lacking. However, studies on the F1012-2 mixture, which contains this compound, suggest that it also possesses significant cytotoxic activity, particularly through the induction of ROS-mediated DNA damage via the MAPK pathway in triple-negative breast cancer cells.
For a definitive comparison of the cytotoxic potency of this compound and Eupalinolide A, further research is required to evaluate the cytotoxic profile and mechanism of action of isolated this compound. Such studies would be invaluable for the drug development community in identifying the most promising Eupalinolide candidates for further preclinical and clinical investigation. Researchers are encouraged to perform head-to-head comparative studies under identical experimental conditions to elucidate the relative potencies and therapeutic potential of these compounds.
References
- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Evidence Found for Synergistic Effects of Eupalinolide I with Doxorubicin
A comprehensive review of available scientific literature reveals no direct studies investigating the synergistic effects of Eupalinolide I in combination with the chemotherapy drug doxorubicin (B1662922) for cancer treatment. While research exists on the anti-cancer properties of other Eupalinolide derivatives and various doxorubicin combination therapies, the specific interaction between this compound and doxorubicin has not been reported in the reviewed studies.
Current research on Eupalinolides primarily focuses on other analogues such as Eupalinolide A, B, and J. For instance, studies have explored the effects of Eupalinolide A on non-small cell lung cancer, where it was found to inhibit cancer progression by inducing ferroptosis and apoptosis through the AMPK/mTOR/SCD1 signaling pathway.[1] Similarly, Eupalinolide B has been shown to suppress pancreatic cancer by generating reactive oxygen species (ROS) and potentially inducing cuproptosis.[2] Furthermore, Eupalinolide J has been investigated for its ability to inhibit cancer metastasis by promoting the degradation of STAT3.[3]
Doxorubicin is a well-established anticancer agent frequently used in combination therapies to enhance efficacy and overcome drug resistance.[4][5][6][7] Its mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[4][8][9] Numerous studies have explored the synergistic effects of doxorubicin with other compounds, such as paclitaxel (B517696), quercetin, and various targeted therapies, in different cancer types.[4][10] These combinations often aim to modulate specific signaling pathways or cellular processes to increase the susceptibility of cancer cells to doxorubicin-induced apoptosis.[11][12][13][14][15]
However, the absence of any published experimental data on the combination of this compound and doxorubicin makes it impossible to provide a comparison guide on their synergistic effects. The necessary quantitative data, experimental protocols, and signaling pathway information required to fulfill the user's request are not available in the current body of scientific literature.
Therefore, any discussion on the potential synergistic effects of this compound and doxorubicin would be purely speculative and lack the required scientific evidence. Further research, including in vitro and in vivo studies, is necessary to determine if such a synergistic relationship exists and to elucidate the underlying molecular mechanisms. Without such data, a detailed comparison guide with experimental protocols and data visualization cannot be constructed.
References
- 1. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. dovepress.com [dovepress.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined doxorubicin and paclitaxel in advanced breast cancer: effective and cardiotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Doxorubicin and etoposide sensitize small cell lung carcinoma cells expressing caspase-8 to TRAIL | springermedizin.de [springermedizin.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergy of purine-scaffold TLR7 agonist with doxorubicin on systemic inhibition of lymphoma in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Eupalinolide I and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Eupalinolide I against well-established anti-inflammatory agents: Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID); Dexamethasone, a synthetic glucocorticoid; and Curcumin, a natural polyphenol. Due to the limited publicly available data specifically for this compound, its potential mechanisms are inferred from studies on its closely related analogs, Eupalinolide A and B. This guide aims to offer a comprehensive overview based on current scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to aid in research and development.
Executive Summary
Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This compound, a sesquiterpene lactone, belongs to a class of compounds that have demonstrated anti-inflammatory properties. This guide compares its hypothesized anti-inflammatory profile with that of Ibuprofen, Dexamethasone, and Curcumin, highlighting their mechanisms of action and providing experimental frameworks for their evaluation.
Comparative Data on Anti-inflammatory Activity
The following tables summarize key quantitative data for the selected anti-inflammatory compounds. It is important to note the absence of specific quantitative data for this compound in the current literature.
Table 1: Inhibition of Key Inflammatory Mediators
| Compound | Target | Cell Type | Stimulant | IC50 Value | Citation |
| Ibuprofen | Cyclooxygenase-2 (COX-2) | Various | Arachidonic Acid | ~5 µM | [1][2] |
| Nitric Oxide (NO) Production | Macrophages | LPS | 11.20 ± 1.90 µg/mL | [3] | |
| Dexamethasone | TNF-α Production | Alveolar Macrophages | LPS | Sub-nanomolar range | [4] |
| IL-6 Production | Various | Various | Nanomolar range | [5] | |
| Curcumin | Nitric Oxide (NO) Production | Macrophages | LPS | ~5-10 µM | [6] |
| TNF-α Gene Expression | RAW 264.7 Macrophages | LPS | >50 µM (for 23% reduction) | [7] | |
| TNF-α Protein Level | RAW 264.7 Macrophages | LPS | <50 µM (for 71% reduction) | [7] | |
| This compound | Not Available | Not Available | Not Available | Not Available | - |
Table 2: Effects on Pro-inflammatory Cytokine Production
| Compound | IL-1β Inhibition | IL-6 Inhibition | TNF-α Inhibition | Citation |
| Ibuprofen | Reduces production | Reduces production | Reduces production | [8] |
| Dexamethasone | Potent inhibition | Potent inhibition | Potent inhibition | [9] |
| Curcumin | Reduces serum levels | Reduces production | Reduces production | [10][11] |
| This compound | Not Available | Not Available | Not Available | - |
Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways.
This compound (Hypothesized Mechanism)
Based on studies of related compounds like Eupalinolide B, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and AMPK/mTOR. Eupalinolide B has been shown to alleviate rheumatoid arthritis by regulating the AMPK/mTOR/ULK-1 signaling axis and to ameliorate periodontitis by targeting UBE2D3 to suppress the ubiquitination and degradation of IκBα, leading to the inactivation of the NF-κB signaling pathway.[12][13]
Figure 1: Hypothesized anti-inflammatory signaling pathway of this compound.
Ibuprofen
Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, primarily functions by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][8][14] It inhibits both COX-1 and COX-2 enzymes.[2]
Figure 2: Mechanism of action of Ibuprofen.
Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid that exerts its anti-inflammatory effects by binding to glucocorticoid receptors (GR).[15] This complex then translocates to the nucleus to regulate gene expression, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.[5][9][16]
Figure 3: Mechanism of action of Dexamethasone.
Curcumin
Curcumin, the active component of turmeric, has been shown to have anti-inflammatory properties by inhibiting multiple signaling pathways. It can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[7][10] Curcumin also activates peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory effects.[7]
Figure 4: Anti-inflammatory signaling pathway of Curcumin.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess anti-inflammatory activity. Specific details may need to be optimized for particular cell lines and compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[13]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine assays) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, Dexamethasone, Curcumin) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).[17]
Measurement of Nitric Oxide (NO) Production
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After treatment and stimulation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine levels in cell culture supernatants.
-
Procedure:
-
Collect the cell culture supernatant after treatment and stimulation.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay, which typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: To investigate the molecular mechanism, the expression and phosphorylation levels of key proteins in signaling pathways (e.g., p-IκBα, IκBα, p-NF-κB p65, NF-κB p65) can be analyzed by Western blotting.[18]
-
Procedure:
-
After treatment, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a test compound.
Figure 5: General experimental workflow for in vitro anti-inflammatory studies.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, its structural similarity to other bioactive eupalinolides suggests it may hold therapeutic potential. The comparative framework provided in this guide, alongside detailed experimental protocols and pathway diagrams, offers a valuable resource for researchers aiming to validate the anti-inflammatory properties of this compound and other novel compounds. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its potential as a novel anti-inflammatory agent.
References
- 1. news-medical.net [news-medical.net]
- 2. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of a Sustained Anti‐inflammatory Drug Response in Alveolar Macrophages Unraveled with Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 7. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Curcumin: A Review of Its’ Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turmeric and Its Major Compound Curcumin on Health: Bioactive Effects and Safety Profiles for Food, Pharmaceutical, Biotechnological and Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eupalinolide B inhibits periodontitis development by targeting ubiquitin conjugating enzyme UBE2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. droracle.ai [droracle.ai]
- 16. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 17. Eupatilin inhibits lipopolysaccharide-induced expression of inflammatory mediators in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Eupalinolide Analogs: A Comparative Guide to their Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activities of various Eupalinolide compounds across different cancer cell lines. While specific data for Eupalinolide I is limited, this document summarizes the available experimental findings for its close analogs—Eupalinolide A, B, J, and O—to offer a broader perspective on this class of sesquiterpene lactones.
Executive Summary
Eupalinolides, a class of natural compounds extracted from Eupatorium lindleyanum, have demonstrated significant anti-cancer properties in a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival. Although direct comparative studies across a wide panel of cell lines are not extensively available for every analog, the existing data, summarized below, highlights their potential as promising therapeutic agents. A complex known as F1012-2, which contains this compound, J, and K, has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells, indicating the anti-cancer potential of this compound.[1]
Cross-Cancer Cell Line Activity of Eupalinolide Analogs
The cytotoxic effects of Eupalinolide analogs have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented in the table below.
| Eupalinolide Analog | Cancer Type | Cell Line | IC50 (µM) | Time Point | Reference |
| Eupalinolide O | Triple-Negative Breast Cancer | MDA-MB-231 | 10.34 | 24h | [2] |
| 5.85 | 48h | [2] | |||
| 3.57 | 72h | [2] | |||
| Triple-Negative Breast Cancer | MDA-MB-453 | 11.47 | 24h | [2] | |
| 7.06 | 48h | [2] | |||
| 3.03 | 72h | [2] | |||
| Eupalinolide J | Triple-Negative Breast Cancer | MDA-MB-231 | 3.74 ± 0.58 | Not Specified | [3] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 4.30 ± 0.39 | Not Specified | [3] | |
| Prostate Cancer | PC-3 | 2.89 ± 0.28 | 72h | [4] | |
| Prostate Cancer | DU-145 | 2.39 ± 0.17 | 72h | [4] | |
| Eupalinolide A | Non-Small Cell Lung Cancer | A549, H1299 | Not explicitly stated in IC50 values, but effective at 10, 20, 30 µM | 48h | [5] |
| Hepatocellular Carcinoma | MHCC97-L, HCCLM3 | Significant inhibition at 7, 14, 28 µM | 48h | [6] | |
| Eupalinolide B | Hepatic Carcinoma | Not specified | Effective at 24 µM | 48h | [7] |
Mechanisms of Action and Signaling Pathways
Eupalinolides exert their anti-cancer effects through various mechanisms, often converging on the induction of cell death and the inhibition of cell proliferation.
Apoptosis Induction
A common mechanism of action for several Eupalinolide analogs is the induction of apoptosis. For instance, Eupalinolide O triggers apoptosis in triple-negative breast cancer (TNBC) cells through the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and activation of caspase-3.[2] This process is associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[2] Similarly, Eupalinolide J induces apoptosis in prostate cancer cells and TNBC cells.[3][4] Eupalinolide A has also been shown to promote apoptosis in non-small cell lung cancer (NSCLC) cells.[5]
Caption: Eupalinolide-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
Eupalinolides can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Eupalinolide A arrests the cell cycle at the G2/M phase in NSCLC cells (A549 and H1299) and at the G1 phase in hepatocellular carcinoma cells.[5][6] Eupalinolide J induces G0/G1 phase arrest in prostate cancer cells.[4] Eupalinolide O has been shown to cause G2/M phase arrest in MDA-MB-468 breast cancer cells.[8]
Caption: Cell cycle arrest points induced by Eupalinolides.
Modulation of Signaling Pathways
The anti-cancer effects of Eupalinolides are underpinned by their ability to interfere with crucial intracellular signaling pathways.
-
Akt/p38 MAPK Pathway: Eupalinolide O has been shown to induce apoptosis in TNBC by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[2][9]
-
AMPK/mTOR/SCD1 Pathway: Eupalinolide A inhibits the proliferation of NSCLC cells by activating the ROS-AMPK-mTOR-SCD1 signaling pathway, which is involved in lipid metabolism.[4]
-
STAT3 Pathway: Eupalinolide J inhibits the growth of TNBC cells by targeting the STAT3 signaling pathway, promoting its degradation.[3] It also inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.[1]
Caption: Signaling pathways modulated by Eupalinolide analogs.
Experimental Protocols
The following are summaries of the key experimental methodologies cited in the referenced studies.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[5]
-
Treatment: The cells are then treated with various concentrations of the Eupalinolide compound or a vehicle control (like DMSO) for different time points (e.g., 24, 48, 72 hours).[2][5]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[2]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[5] The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with the Eupalinolide compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.[2]
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.[2]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Cell Cycle Analysis (Flow Cytometry with PI Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and then harvested.
-
Fixation: The cells are fixed in cold 75% ethanol.[6]
-
Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI), which intercalates with DNA.[6]
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Caption: General experimental workflow for evaluating Eupalinolide activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of F1012-2 and Individual Eupalinolides
A comparative analysis of the F1012-2 complex, a natural product containing Eupalinolide I, reveals its potent anti-cancer properties. This guide provides a detailed comparison with other related Eupalinolide compounds, supported by experimental data, for researchers and professionals in drug development.
The F1012-2 complex, a mixture of this compound, J, and K, has demonstrated significant activity in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.[1][2] Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of Akt and the activation of p38.[1][2]
The following table summarizes the cytotoxic activity of the F1012-2 complex and other individual Eupalinolide compounds against various cancer cell lines.
| Compound/Complex | Cell Line | Assay | IC50 (µM) | Reference |
| F1012-2 | MDA-MB-231 | MTT | Not explicitly quantified | [1] |
| Eupalinolide J | U251 | MTT | > 40 | |
| MDA-MB-231 | MTT | > 40 | ||
| Eupalinolide O | MDA-MB-231 | MTT | ~15 | |
| MDA-MB-453 | MTT | ~20 | ||
| Eupalinolide A | A549 | MTT | Not specified | |
| H1299 | MTT | Not specified |
Signaling Pathways and Mechanisms of Action
Eupalinolides exert their anti-cancer effects through various signaling pathways. The F1012-2 complex has been shown to inhibit the Akt signaling pathway while activating the p38 pathway. Eupalinolide J has been identified as an inhibitor of cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3. Eupalinolide O induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK pathway. Eupalinolide A has been reported to induce autophagy-mediated cell death via the ROS/ERK pathway.
Caption: Signaling pathways modulated by Eupalinolide J and Eupalinolide O.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the evaluation of Eupalinolide compounds.
Cell Viability Assessment (MTT Assay)
The inhibitory effects of the compounds on the growth of cancer cells are commonly evaluated by the MTT assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C.
-
Compound Treatment: The cells are then treated with different concentrations of the Eupalinolide compound or complex and incubated for 48 hours.
-
MTT Addition: Following incubation, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader to determine cell viability.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry is utilized to evaluate cell apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis
Western blotting is used to measure the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with the Eupalinolide, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, p-p38, STAT3), followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western blot analysis.
References
Unveiling the Transcriptomic Impact of Eupalinolide A on Non-Small Cell Lung Cancer Cells
Disclaimer: While the inquiry specified Eupalinolide I, a comprehensive search yielded no publicly available data on differential gene expression in response to this specific compound. The following guide presents a detailed analysis of the closely related compound, Eupalinolide A (EA) , based on a study by Zhang et al. This information is provided as the most relevant alternative to understand the potential transcriptomic effects of this class of compounds.
Eupalinolide A, a sesquiterpene lactone, has demonstrated significant anti-cancer activity, notably in non-small cell lung cancer (NSCLC).[1] This guide compares the differential gene expression in two NSCLC cell lines, A549 and H1299, following treatment with Eupalinolide A. It also details the experimental protocols used to obtain this data and illustrates the associated signaling pathway.
Comparative Analysis of Differential Gene Expression
Treatment with Eupalinolide A resulted in distinct changes in gene expression in the A549 and H1299 NSCLC cell lines. The H1299 cell line exhibited a much more pronounced response to the treatment in terms of the number of differentially expressed genes.[1]
| Cell Line | Treatment | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |
| A549 | Eupalinolide A | 798 | 404 | 394 |
| H1299 | Eupalinolide A | 7,609 | 3,613 | 3,996 |
Experimental Protocols
The following methodologies were employed to ascertain the differential gene expression in response to Eupalinolide A.
1. Cell Culture and Treatment:
-
A549 and H1299 cell lines were cultured and seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Cells were treated with Eupalinolide A at concentrations of 10, 20, or 30 μM for 48 hours.
-
A control group was treated with DMSO.[1]
2. RNA Extraction and Quantification:
-
Total RNA was extracted from the treated and control cells using the TRnaZol RNA Kit.
-
Five mg of the isolated total RNA was used as a template for cDNA synthesis with the All-In-One 5X RT MasterMix.[1]
3. Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR was performed on an ABI 7500 Real-Time PCR Instrument using the BlasTaqTM 2X qPCR MasterMix to validate the expression of specific genes.[1]
4. Transcriptome Sequencing (RNA-Seq):
-
Raw sequencing data underwent a rigorous filtering process.
-
The filtered sequences were then mapped to the human reference genome.
-
Individual gene expression was quantified based on the alignment results.
-
This quantification was followed by differential expression analysis, functional enrichment analysis, and clustering analysis.
Visualizing the Methodologies and Pathways
To better understand the experimental process and the biological impact of Eupalinolide A, the following diagrams illustrate the workflow and the key signaling pathway involved.
Caption: Experimental workflow for differential gene expression analysis.
Caption: Eupalinolide A signaling pathway in NSCLC cells.
Mechanism of Action
Eupalinolide A exerts its anti-cancer effects by modulating lipid metabolism through the activation of the ROS-AMPK-mTOR-SCD1 signaling pathway. This ultimately leads to the induction of two types of programmed cell death: apoptosis and ferroptosis. The downregulation of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in fatty acid biosynthesis, is a critical step in this process. The significant impact on gene expression reflects the cellular response to the disruption of these fundamental pathways.
References
Eupalinolide I and its Analogs: A Comparative Guide to STAT3 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Natural products have emerged as a promising source of novel STAT3 inhibitors. This guide provides a comparative analysis of the STAT3 inhibitory activity of Eupalinolide I and its close analog, Eupalinolide J, alongside established STAT3 inhibitors.
While direct experimental data on the STAT3 inhibitory activity of this compound is not yet available in the public domain, studies on the structurally similar compound, Eupalinolide J, provide strong evidence for its potential as a STAT3 inhibitor. This guide will therefore focus on the confirmed activity of Eupalinolide J as a representative of this class of natural compounds.
Comparative Analysis of STAT3 Inhibitory Activity
The following table summarizes the available quantitative data for Eupalinolide J and two well-characterized STAT3 inhibitors, Stattic and Cryptotanshinone.
| Compound | Assay Type | Cell Line / System | IC50 / Effect | Reference |
| Eupalinolide J | Cell Viability (MTT Assay) | MDA-MB-231 (Triple-Negative Breast Cancer) | IC50: 3.74 ± 0.58 µM (72h) | [1] |
| Cell Viability (MTT Assay) | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50: 4.30 ± 0.39 µM (72h) | [1] | |
| Western Blot | MDA-MB-231 & U251 (Glioblastoma) | Dose-dependent reduction in p-STAT3 and total STAT3 | [1][2] | |
| Stattic | STAT3 SH2 Domain Binding Assay | Cell-free | IC50: 5.1 µM | |
| Cryptotanshinone | STAT3 Inhibition Assay | Cell-free | IC50: 4.6 µM | |
| Cell Viability (MTT Assay) | DU145 (Prostate Cancer) | GI50: 7 µM | ||
| STAT3-dependent Luciferase Reporter Assay | HCT-116 (Colon Cancer) | Dose-dependent inhibition |
Note: The IC50 values for Eupalinolide J represent its cytotoxic effect on cancer cell lines with constitutively active STAT3, which is an indirect but strong indicator of its STAT3 inhibitory potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the levels of total and phosphorylated STAT3 protein in cells treated with a test compound.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 or U251) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Eupalinolide J or other inhibitors for the desired time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition. A loading control such as β-actin or GAPDH should be used to ensure equal protein loading.
STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with different concentrations of the test compound for a specified period.
-
Cell Lysis and Luciferase Assay: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of inhibition is calculated relative to the vehicle-treated control.
Visualizing the Mechanism and Workflow
To better understand the STAT3 signaling pathway and the experimental approach to confirming its inhibition, the following diagrams are provided.
References
Eupalinolides in Oncology: A Comparative Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, Eupalinolides, a class of sesquiterpene lactones extracted from the genus Eupatorium, have emerged as promising candidates. This guide provides a comparative analysis of the anti-cancer properties of several key Eupalinolides—Eupalinolide A, B, J, and O—drawing upon available experimental data to highlight their distinct mechanisms of action and therapeutic targets. While a direct comparative study under uniform experimental conditions is not yet available, this guide synthesizes findings from various studies to offer a comprehensive overview for the scientific community.
Comparative Cytotoxicity of Eupalinolides
The cytotoxic effects of Eupalinolides have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from discrete studies are summarized below to provide a comparative perspective on their potency.
| Eupalinolide | Cancer Type | Cell Line(s) | IC50 (µM) | Reference |
| Eupalinolide B | Laryngeal Cancer | TU686 | 6.73 | [1] |
| TU212 | 1.03 | [1] | ||
| M4e | 3.12 | [1] | ||
| AMC-HN-8 | 2.13 | [1] | ||
| Hep-2 | 9.07 | [1] | ||
| Eupalinolide J | Prostate Cancer | PC-3, DU-145 | Dose-dependent inhibition observed | [2] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. This table is intended for comparative purposes based on available data.
Mechanisms of Action and Signaling Pathways: A Comparative Overview
Eupalinolides exert their anti-cancer effects by modulating a variety of cellular signaling pathways, leading to outcomes such as apoptosis, autophagy, ferroptosis, and inhibition of metastasis. The distinct mechanisms of individual Eupalinolides are detailed below.
Eupalinolide A (EA)
Eupalinolide A has been shown to induce multiple forms of programmed cell death in cancer cells. In hepatocellular carcinoma, EA triggers autophagy-mediated cell death through the activation of the ROS/ERK signaling pathway[3]. In non-small cell lung cancer (NSCLC), its anti-cancer activity is linked to the induction of both ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway[4][5][6]. This dual-pronged attack on cancer cell survival highlights its potential as a versatile therapeutic agent.
Figure 1: Signaling pathways modulated by Eupalinolide A.
Eupalinolide B (EB)
Eupalinolide B demonstrates significant anti-tumor activity in multiple cancer types through distinct mechanisms. In pancreatic cancer, EB induces apoptosis and elevates reactive oxygen species (ROS) levels, while also disrupting copper homeostasis, which may lead to cuproptosis[7][8]. For hepatic carcinoma, EB triggers ferroptosis and cell cycle arrest at the S phase, a process mediated by endoplasmic reticulum (ER) stress and the ROS-ER-JNK signaling pathway[9]. Furthermore, it inhibits the proliferation of laryngeal cancer cells[1].
Figure 2: Signaling pathways modulated by Eupalinolide B.
Eupalinolide J (EJ)
A key feature of Eupalinolide J's anti-cancer activity is its ability to inhibit metastasis. EJ achieves this by promoting the ubiquitin-dependent degradation of STAT3, a critical transcription factor involved in tumor progression and metastasis. This leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9[10][11][12]. In prostate cancer, EJ has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase, disrupt the mitochondrial membrane potential, and cause DNA damage[2][13].
Figure 3: Signaling pathways modulated by Eupalinolide J.
Eupalinolide O (EO)
Eupalinolide O has demonstrated significant pro-apoptotic activity, particularly in triple-negative breast cancer (TNBC) cells. Its mechanism involves the modulation of ROS generation and the Akt/p38 MAPK signaling pathway[14]. By targeting these key pathways, EO can effectively induce programmed cell death in cancer cells. In other breast cancer cell lines, EO has been observed to cause cell cycle arrest in the G2/M phase and induce caspase-dependent apoptosis[15].
Figure 4: Signaling pathways modulated by Eupalinolide O.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on Eupalinolides.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the Eupalinolide compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.
Western Blot Analysis
-
Protein Extraction: Following treatment with the Eupalinolide, cells are lysed using a suitable lysis buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard method, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., STAT3, Akt, p38, caspases, cyclins) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation: Cells are treated with the Eupalinolide, harvested, and washed with phosphate-buffered saline (PBS).
-
Fixation: For cell cycle analysis, cells are fixed in cold 70% ethanol. For apoptosis analysis, cells are resuspended in a binding buffer.
-
Staining: For cell cycle analysis, fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase. For apoptosis analysis, cells are stained with Annexin V-FITC and PI.
-
Data Acquisition: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells (early and late apoptosis) is quantified using appropriate software.
Figure 5: General experimental workflow for Eupalinolide studies.
Conclusion
Eupalinolides A, B, J, and O have all demonstrated significant anti-cancer properties through diverse and complex mechanisms. While Eupalinolide A appears to have a broader mechanism involving autophagy and ferroptosis, Eupalinolide B also induces multiple forms of cell death including apoptosis and ferroptosis. Eupalinolide J stands out for its potent anti-metastatic effects, and Eupalinolide O is a strong inducer of apoptosis. This comparative analysis underscores the potential of Eupalinolides as a rich source for the development of novel cancer therapeutics. Further research, including head-to-head comparative studies and in vivo efficacy assessments, is warranted to fully elucidate their therapeutic potential and to identify the most promising candidates for clinical development.
References
- 1. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for Eupalinolide I
Hazard Summary and Precautions
Based on data from related compounds, Eupalinolide I should be presumed to have potential biological activity and environmental toxicity. Standard laboratory chemical safety practices should be strictly followed.
| Hazard Classification (Inferred) | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][2]. If swallowed, seek immediate medical attention[1]. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound and associated waste.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., unused compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, absorbent materials from spills) must be segregated from non-hazardous laboratory trash.
-
Liquid waste containing this compound (e.g., solutions, reaction mixtures) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.
-
-
Waste Container Labeling:
-
Use a designated hazardous waste container that is compatible with the chemical nature of the waste.
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste mixture. The accumulation start date should also be clearly marked.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of the waste through regular municipal channels.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container for solid waste.
-
Clean the spill area thoroughly.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all waste streams are handled correctly to minimize risk and environmental impact.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Eupalinolide I
FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eupalinolide I. Given that this compound is a sesquiterpene lactone with demonstrated anti-cancer properties, it should be handled as a potent, cytotoxic compound with potential mutagenic, and teratogenic effects. All procedures should be conducted with the utmost care to minimize exposure.
Immediate Safety and Personal Protective Equipment (PPE)
Due to the cytotoxic nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for High Concentrations or Aerosol Generation |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Change outer glove immediately upon contamination. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | A full-face shield is recommended when handling larger quantities or if there is a significant splash risk. |
| Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric. | Cuffed sleeves are essential. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a Class II Type B2 biological safety cabinet. | For spills or work outside of a ventilated enclosure, a NIOSH-approved respirator with a combination of P100 and organic vapor cartridges is required. |
| Footwear | Closed-toe shoes are mandatory. | Shoe covers should be worn in designated cytotoxic handling areas. |
Operational Plan: Handling and Experimental Procedures
All handling of this compound must occur in a designated area, clearly marked with warning signs for cytotoxic agents. Access to this area should be restricted to trained personnel.
Experimental Workflow for Handling Cytotoxic Natural Products
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
